Technical Documentation Center

Endothelin (16-21) Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Endothelin (16-21)

Core Science & Biosynthesis

Foundational

Endothelin (16-21): Physicochemical Profiling, Structural Determinants, and ET-B Receptor Pharmacology

Executive Summary The endothelin family of peptides plays a pivotal role in vascular homeostasis. While the full-length 21-amino acid Endothelin-1 (ET-1) is renowned as one of the most potent endogenous vasoconstrictors,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The endothelin family of peptides plays a pivotal role in vascular homeostasis. While the full-length 21-amino acid Endothelin-1 (ET-1) is renowned as one of the most potent endogenous vasoconstrictors, its C-terminal hexapeptide fragment, Endothelin (16-21) , exhibits a highly divergent and specific pharmacological profile. As a Senior Application Scientist specializing in peptide pharmacology and assay development, I have structured this whitepaper to provide drug development professionals with an in-depth analysis of ET(16-21). This guide synthesizes its physicochemical properties, structural determinants for receptor activation, and field-proven, self-validating methodologies for functional ex vivo evaluation.

Physicochemical Properties & Sequence Data

Endothelin (16-21) represents the amino acids at positions 16 through 21 of the parent ET-1 peptide. Cleavage or synthesis of this specific fragment yields a molecule with distinct solubility and receptor-binding characteristics. The quantitative and structural data essential for reagent preparation and stoichiometric calculations are summarized below.

PropertyValue
Peptide Sequence His-Leu-Asp-Ile-Ile-Trp (H-HLDIIW-OH)
Molecular Weight 795.94 Da
Exact Mass 795.43 Da
Molecular Formula C39H57N9O9
CAS Registry Number 121377-67-1
Isoelectric Point (pI) ~7.56
Primary Target ET-B Receptor (Full Agonist)

Data synthesized from authoritative peptide registries[1] and[2].

Structural Determinants of ET-B Receptor Activation

To understand why ET(16-21) behaves differently than full-length ET-1, we must analyze its structure-activity relationship (SAR). While full-length ET-1 activates both ET-A (vasoconstrictive) and ET-B (vasorelaxant/clearance) receptors, ET(16-21) acts as a highly selective, full agonist at the ET-B receptor, with virtually no activity at ET-A receptors [AllPeptide] (2].

Based on rigorous SAR studies in isolated tissue models, the biological activity of this hexapeptide is governed by strict conformational requirements [Rovero et al., PMC] (3]:

  • His-16 : The imidazole moiety is essential for initiating docking within the ET-B receptor pocket.

  • Leu-17 : Provides necessary hydrophobic interactions to stabilize the peptide-receptor complex.

  • Asp-18 : The beta-carboxylic function is critical for ionic anchoring.

  • Trp-21 & C-Terminus : The L-configuration of the terminal tryptophan and a free C-terminal carboxylic acid are absolute requirements. Experimental amidation of the C-terminus reduces the peptide's vasorelaxant potency by approximately 500-fold, underscoring the necessity of the negative charge for triggering receptor conformational changes [Douglas et al., DOI] (4].

Mechanistic Pathway: Endothelium-Dependent Vasorelaxation

Unlike ET-A receptors which are predominantly located on vascular smooth muscle cells, ET-B receptors are highly expressed on endothelial cells. Upon binding to the endothelial ET-B receptor, ET(16-21) triggers an intracellular calcium/calmodulin cascade. This activates endothelial nitric oxide synthase (eNOS), leading to the oxidation of L-arginine to L-citrulline and the liberation of Nitric Oxide (NO). NO diffuses into adjacent vascular smooth muscle cells, elevating cyclic GMP (cGMP) levels and inducing vasorelaxation.

ET1621_Signaling ET Endothelin (16-21) [HLDIIW] ETB ET-B Receptor (Endothelial Cell) ET->ETB Selective Agonism eNOS eNOS Activation ETB->eNOS Ca2+ / Calmodulin NO Nitric Oxide (NO) eNOS->NO L-Arg Oxidation Relax Vasorelaxation (Smooth Muscle) NO->Relax cGMP Elevation

ET(16-21) selective activation of endothelial ET-B receptors driving NO-mediated vasorelaxation.

Experimental Methodology: Self-Validating Ex Vivo Functional Assay

When designing functional assays to evaluate ET(16-21), researchers must isolate the ET-B mediated NO pathway from confounding variables. The following protocol utilizes the isolated superior mesenteric bed—a highly sensitive preparation for evaluating endothelium-dependent vasorelaxation [Douglas et al., DOI] (4].

Step-by-Step Protocol & Causal Rationale
  • Tissue Preparation & Perfusion : Isolate the superior mesenteric bed and perfuse with Krebs-Henseleit solution maintained at 37°C and oxygenated with 95% O2 / 5% CO2.

    • Causality: This maintains physiological pH (7.4) and tissue viability, ensuring receptor integrity for ex vivo pharmacological testing.

  • Cyclooxygenase (COX) Blockade : Perfuse the tissue with 10 µM Indomethacin.

    • Causality: ET-B activation can stimulate the release of both NO and prostacyclin (PGI2). Indomethacin blocks the COX pathway, eliminating the PGI2 contribution. This ensures the observed vasorelaxation is strictly NO-dependent.

  • Pre-contraction : Induce stable vascular tone using 100 µM Methoxamine.

    • Causality: Because ET(16-21) is a vasorelaxant, it cannot be measured in a flaccid vessel. A baseline contractile tone must be established via alpha-1 adrenergic agonism to provide a dynamic, measurable range for relaxation.

  • Peptide Administration : Administer ET(16-21) in cumulative doses (e.g., 10⁻⁹ to 10⁻⁵ M).

    • Causality: Cumulative dosing generates a precise dose-response curve, allowing for the calculation of the peptide's EC50.

  • Self-Validation (Endothelium Denudation Control) : Following the initial dose-response, perfuse the tissue briefly with 0.3% CHAPS to chemically destroy the endothelial layer, then re-test ET(16-21).

    • Causality: If the relaxation is truly mediated by endothelial ET-B receptors, denudation will completely abolish the response. This acts as an internal negative control, definitively proving the mechanism of action and validating the assay system.

Protocol Prep Tissue Isolation (Mesenteric Bed) Block COX Blockade (Indomethacin) Prep->Block Tone Pre-contraction (Methoxamine) Block->Tone Test ET(16-21) Dosing (Cumulative) Tone->Test Valid Endothelium Control (0.3% CHAPS) Test->Valid Verify Dependence

Ex vivo experimental workflow for validating ET(16-21) endothelium-dependent vasorelaxation.

References

  • Abx265810-5mg | Endothelin Peptide Source: Clinisciences URL
  • Endothelin (16-21)
  • Structure-activity studies on endothelin (16-21)
  • Endothelium‐dependent mesenteric vasorelaxant effects and systemic actions of endothelin (16–21)

Sources

Exploratory

An In-depth Technical Guide to the ETA and ETB Receptor Binding Affinity of Endothelin (16-21)

Foreword: The C-Terminal Enigma of Endothelin The endothelin system, a potent regulator of vascular tone and cellular growth, is mediated by the intricate interplay between three 21-amino acid peptides (endothelin-1, -2,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Foreword: The C-Terminal Enigma of Endothelin

The endothelin system, a potent regulator of vascular tone and cellular growth, is mediated by the intricate interplay between three 21-amino acid peptides (endothelin-1, -2, and -3) and their cognate G protein-coupled receptors, the ETA and ETB subtypes. While extensive research has elucidated the pharmacology of the full-length peptides, the C-terminal hexapeptide fragment, Endothelin (16-21), presents a fascinating case of receptor selectivity. This fragment, comprising the sequence His-Leu-Asp-Ile-Ile-Trp, has been identified as a critical determinant for receptor interaction and biological activity. This guide provides a comprehensive exploration of the binding characteristics of Endothelin (16-21) with a focus on its differential affinity for the ETA and ETB receptors, alongside detailed methodologies for its characterization.

The Endothelin System: A Duality of Receptor Function

The ETA and ETB receptors, while sharing structural homology, often mediate opposing physiological effects. The ETA receptor, predominantly found on vascular smooth muscle cells, is primarily associated with vasoconstriction and cell proliferation.[1] In contrast, the ETB receptor, located on endothelial cells, can induce vasodilation through the release of nitric oxide.[1] However, ETB receptors are also present on smooth muscle cells where they can mediate vasoconstriction.[1] This dual functionality underscores the importance of developing receptor-subtype-selective ligands for therapeutic applications.

The native endothelin peptides exhibit distinct receptor affinities. ET-1 and ET-2 bind to both ETA and ETB receptors with high affinity, whereas ET-3 shows a lower affinity for the ETA subtype.[2] This inherent selectivity provides a foundation for understanding the structure-activity relationships that govern ligand-receptor interactions within this system.

Signaling Cascades: A Tale of Two Receptors

Upon ligand binding, both ETA and ETB receptors undergo conformational changes that facilitate the activation of intracellular G proteins, initiating a cascade of signaling events. Both receptor subtypes are known to couple to various G proteins, including Gq/11, Gi/o, Gs, and G12/13, leading to the activation of downstream effectors such as phospholipase C (PLC), which in turn generates inositol triphosphate (IP3) and diacylglycerol (DAG).[3][4] These second messengers are pivotal in mobilizing intracellular calcium and activating protein kinase C (PKC), respectively, culminating in diverse cellular responses.

cluster_0 Cell Membrane cluster_1 ETA Receptor cluster_2 ETB Receptor ET1 Endothelin-1 ETA ETA ET1->ETA High Affinity ETB ETB ET1->ETB High Affinity ET_16_21 Endothelin (16-21) ET_16_21->ETA Inactive/Weakly Active (Low Affinity) ET_16_21->ETB Full Agonist (High Affinity) Gq11_ETA Gq/11 ETA->Gq11_ETA Gq11_ETB Gq/11 ETB->Gq11_ETB PLC_ETA PLC Gq11_ETA->PLC_ETA IP3_DAG_ETA IP3 + DAG PLC_ETA->IP3_DAG_ETA Ca_PKC_ETA Ca²⁺ Mobilization PKC Activation IP3_DAG_ETA->Ca_PKC_ETA Response_ETA Vasoconstriction Proliferation Ca_PKC_ETA->Response_ETA PLC_ETB PLC Gq11_ETB->PLC_ETB IP3_DAG_ETB IP3 + DAG PLC_ETB->IP3_DAG_ETB Ca_PKC_ETB Ca²⁺ Mobilization PKC Activation IP3_DAG_ETB->Ca_PKC_ETB Response_ETB Vasodilation (Endothelial) Vasoconstriction (Smooth Muscle) Ca_PKC_ETB->Response_ETB cluster_0 Radioligand Binding Assay Workflow prep 1. Membrane Preparation incubate 2. Incubation prep->incubate Receptor Source separate 3. Separation incubate->separate Bound vs. Free Ligand detect 4. Detection separate->detect Quantify Radioactivity analyze 5. Data Analysis detect->analyze Determine Ki/IC50 cluster_0 Fluorescence Polarization Principle cluster_1 Unbound State cluster_2 Bound State unbound_tracer Fluorescent Ligand (Tracer) unbound_rotation Fast Rotation unbound_tracer->unbound_rotation unbound_polarization Low Polarization unbound_rotation->unbound_polarization bound_complex Receptor-Tracer Complex bound_rotation Slow Rotation bound_complex->bound_rotation bound_polarization High Polarization bound_rotation->bound_polarization

Sources

Foundational

The Biological Role of Endothelin (16-21) in Smooth Muscle Cells: A Mechanistic and Methodological Guide

Executive Summary: The Endothelin Paradox As researchers mapping the complex vasomotor responses of the endothelin system, we frequently encounter a common pitfall: treating all endothelin fragments as functionally ident...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: The Endothelin Paradox

As researchers mapping the complex vasomotor responses of the endothelin system, we frequently encounter a common pitfall: treating all endothelin fragments as functionally identical to the parent peptide. Endothelin-1 (ET-1) is universally recognized as one of the most potent endogenous vasoconstrictors, acting directly on vascular smooth muscle cells (VSMCs). However, its C-terminal hexapeptide fragment, Endothelin (16-21)[ET(16-21)] , exhibits a radically different biological profile.

By truncating the N-terminal sequence and eliminating the critical disulfide bridges, ET(16-21) loses its ability to contract smooth muscle. Instead, it serves as a highly selective pharmacological tool that discriminates between endothelin receptor subtypes, acting primarily on endothelial ETB receptors to induce smooth muscle relaxation[Maggi et al., 1989][1]. This whitepaper dissects the structural causality, signaling pathways, and self-validating experimental protocols required to accurately study ET(16-21) in smooth muscle pharmacology.

Structural Causality and Receptor Discrimination

To understand why ET(16-21) behaves differently than ET-1, we must look at the structural prerequisites for receptor activation.

Full-length ET-1 is a 21-amino acid peptide characterized by a bicyclic structure formed by two disulfide bridges (Cys1-Cys15 and Cys3-Cys11). These N-terminal loops are an absolute requirement for binding to the ETA receptor , which is predominantly expressed on VSMCs and drives calcium-dependent vasoconstriction [Clinisciences, Mechanism of Action][2].

ET(16-21) consists only of the linear C-terminal sequence (His-Leu-Asp-Ile-Ile-Trp). Because it lacks the N-terminal disulfide loops, ET(16-21) is virtually devoid of contractile activity on ETA receptors [Douglas & Hiley, 1991][3]. However, the C-terminal sequence is the primary determinant for binding to the ETB receptor . Consequently, ET(16-21) selectively activates ETB receptors located on the adjacent endothelial cells, triggering a paracrine signaling cascade that relaxes the underlying smooth muscle [Douglas & Hiley, 1991][4].

Quantitative Receptor Dynamics

The functional dichotomy between ET-1 and ET(16-21) is best illustrated through their quantitative binding affinities and physiological outputs.

ParameterEndothelin-1 (ET-1)Endothelin (16-21)
Sequence Structure 21 amino acids (Bicyclic)6 amino acids (Linear C-terminus)
Disulfide Bridges 2 (Cys1-Cys15, Cys3-Cys11)0
Receptor Preference ETA ≈ ETBETB (Discriminates against ETA)
ETA Binding Affinity (IC50) ~0.1 - 1.0 nM> 100 µM (Negligible binding)
Direct VSMC Effect Potent VasoconstrictionDevoid of contractile activity
Endothelial Effect NO/Prostacyclin releaseNO/Prostacyclin release
Net Vasomotor Tone Sustained ContractionEndothelium-dependent Relaxation

Mechanistic Pathway: Indirect Smooth Muscle Relaxation

ET(16-21) does not act directly on the VSMC to cause its primary effect. Instead, it relies on an intact endothelial layer to function as a signal transducer. The pathway follows a strict sequence of paracrine events:

  • Endothelial Activation: ET(16-21) binds to the ETB receptor on the luminal surface of the endothelial cell.

  • Signal Transduction: The ETB receptor couples to Gq/11 proteins, activating Phospholipase C (PLC) and triggering an influx of intracellular calcium ( Ca2+ ).

  • Paracrine Generation: Elevated Ca2+ activates endothelial Nitric Oxide Synthase (eNOS), producing Nitric Oxide (NO) [ASM Journals, 2014][5].

  • Smooth Muscle Relaxation: NO diffuses across the cell membrane into the adjacent VSMC, where it activates Soluble Guanylyl Cyclase (sGC). The resulting surge in cGMP activates Protein Kinase G (PKG), which lowers intracellular calcium in the VSMC, leading to relaxation.

G cluster_endo Endothelial Cell cluster_vsmc Vascular Smooth Muscle Cell (VSMC) ET1621 ET(16-21) ETB ETB Receptor ET1621->ETB Gq Gq/11 & PLC ETB->Gq Ca Intracellular Ca2+ Gq->Ca eNOS eNOS Activation Ca->eNOS NO Nitric Oxide (NO) eNOS->NO sGC Soluble Guanylyl Cyclase NO->sGC Paracrine Diffusion cGMP cGMP Production sGC->cGMP PKG Protein Kinase G cGMP->PKG Relax Smooth Muscle Relaxation PKG->Relax

Fig 1: ET(16-21) signaling pathway mediating endothelium-dependent smooth muscle relaxation.

Self-Validating Experimental Workflows

To ensure scientific integrity, any assay evaluating ET(16-21) must be designed as a self-validating system. As an application scientist, I mandate the inclusion of specific mechanical and pharmacological controls to prove causality rather than mere correlation.

Protocol 1: Isometric Tension Recording for Vasomotor Function

Objective: To quantify the endothelium-dependent vasorelaxant properties of ET(16-21) while confirming its lack of direct smooth muscle contractile activity.

  • Tissue Preparation: Isolate rat thoracic aorta and cut into 2-3 mm rings.

    • Causality: Aortic rings provide a robust, standardized macrovascular model with well-defined ETA/ETB expression profiles.

  • Endothelial Manipulation (The Control System): Mechanically denude the endothelium in half the rings by gently rubbing the intimal surface with a wire.

    • Causality: This creates an internal negative control. If ET(16-21) acts exclusively via endothelial ETB receptors, the denuded rings must show zero relaxation.

  • Pre-contraction: Apply 1 µM Phenylephrine (PE) to all rings.

    • Causality: Because ET(16-21) lacks the structural motifs to activate ETA-mediated contraction, baseline VSMC tension must be artificially raised to observe any subsequent relaxant effect.

  • Pathway Isolation: Pre-incubate a subset of intact rings with 10 µM Indomethacin and 100 µM L-NAME.

    • Causality: Indomethacin blocks cyclooxygenase (eliminating prostacyclin effects), and L-NAME blocks eNOS. This dual-blockade validates that the observed relaxation is specifically mediated by the NO-cGMP pathway.

  • Cumulative Dosing: Add ET(16-21) in half-log increments ( 10−9 to 10−5 M). Record tension changes as a percentage of the PE-induced pre-contraction.

Protocol 2: Competitive Radioligand Binding Assay

Objective: To validate the receptor discrimination profile of ET(16-21) on VSMCs.

  • Membrane Preparation: Isolate membrane fractions from primary cultured VSMCs exhibiting a contractile phenotype.

    • Causality: Cultured VSMCs in the contractile state predominantly express ETA receptors [Roubert et al., 1993][6], providing a clean background to test ETA affinity without ETB interference.

  • Tracer Incubation: Incubate membranes with 50 pM [ 125 I]-ET-1 in binding buffer for 2 hours at 25°C.

    • Causality: This concentration is well below the Kd​ , ensuring highly sensitive detection of competitive displacement.

  • Competitive Displacement: Introduce unlabeled ET(16-21) at increasing concentrations ( 10−10 to 10−4 M).

  • Separation & Quantification: Rapidly filter the homogenate through GF/C glass microfiber filters and wash with ice-cold buffer.

    • Causality: Cold washing instantly arrests receptor kinetics, preventing the dissociation of the bound radioligand during the separation phase.

  • Data Interpretation: A successful assay will show that ET(16-21) fails to displace [ 125 I]-ET-1, confirming that the C-terminal hexapeptide cannot bind ETA receptors without the N-terminal loops.

Translational Implications in Drug Development

The functional dichotomy between full-length ET-1 and ET(16-21) has profound implications for modern drug development. Because the C-terminal region drives ETB receptor affinity while the N-terminal disulfide loops are requisite for ETA activation, researchers have utilized the ET(16-21) scaffold to engineer highly selective ETB agonists.

A prime example is IRL 1620 (Suc-[Glu9,Ala11,15]-ET-1(8-21)), a truncated synthetic analog that acts as a potent ETB agonist without triggering ETA-mediated vasoconstriction [Watakabe et al., 1992][7]. In the context of Pulmonary Arterial Hypertension (PAH), understanding these distinct binding domains is critical. It allows developers to design selective ETA antagonists (e.g., Ambrisentan) that block pathological smooth muscle proliferation while preserving the protective, ET(16-21)-mimicking clearance and vasodilatory functions of endothelial ETB receptors.

References

  • Maggi, C. A., Giuliani, S., Patacchini, R., Rovero, P., Giachetti, A., & Meli, A. (1989). "The C-terminal hexapeptide, endothelin-(16-21), discriminates between different endothelin receptors." European Journal of Pharmacology, 166(1), 121-122. URL: [Link]

  • Douglas, S. A., & Hiley, C. R. (1991). "Endothelium-dependent mesenteric vasorelaxant effects and systemic actions of endothelin (16-21) and other endothelin-related peptides in the rat." British Journal of Pharmacology, 104(2), 311-320. URL: [Link]

  • Clinisciences. "Endothelin peptides - Mechanism of Action." Clinisciences Technical Resource. URL: [Link]

  • Watakabe, T., Urade, Y., Takai, M., Umemiya, Y., & Okada, T. (1992). "A potent and specific agonist, Suc-[Glu9,Ala11,15]-endothelin-1(8-21), IRL 1620, for the ETB receptor." Biochemical and Biophysical Research Communications, 185(3), 867-873. URL: [Link]

  • Roubert, P., Gillard, V., Plas, P., Guilmard, C., Chabrier, P. E., & Braquet, P. (1993). "Importance of the phenotypic state of vascular smooth muscle cells on the binding and the mitogenic activity of endothelin." Circulation Research, 73(2), 352-359. URL: [Link]

  • Freeman, S. et al. (2014) "The Endothelin System Has a Significant Role in the Pathogenesis and Progression of Mycobacterium tuberculosis Infection." Infection and Immunity (ASM Journals), 82(12). URL: [Link]

Sources

Exploratory

Pharmacological properties of Endothelin (16-21) peptide

Pharmacological Properties of Endothelin (16-21) Peptide: A Comprehensive Technical Guide Executive Summary Endothelin (16-21) is the C-terminal hexapeptide fragment of Endothelin-1 (ET-1), characterized by the amino aci...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Pharmacological Properties of Endothelin (16-21) Peptide: A Comprehensive Technical Guide

Executive Summary

Endothelin (16-21) is the C-terminal hexapeptide fragment of Endothelin-1 (ET-1), characterized by the amino acid sequence His-Leu-Asp-Ile-Ile-Trp (HLDIIW). While the full-length 21-amino acid parent peptide is a universally potent vasoconstrictor, ET(16-21) exhibits highly selective pharmacological properties. It acts primarily as an agonist at the Endothelin B (ETB) receptor while showing negligible affinity for the Endothelin A (ETA) receptor. This technical guide explores the structural causality behind this selectivity, the downstream pharmacodynamics, and the standardized methodologies for evaluating its vasoactive properties.

Structural Biochemistry and Receptor Selectivity

The parent molecule, ET-1, relies on two disulfide bridges (Cys1-Cys15 and Cys3-Cys11) to maintain a rigid, folded N-terminal structure. This structural rigidity is essential for ETA receptor activation and subsequent smooth muscle contraction (1)[1]. The cleavage or synthesis of the isolated C-terminal hexapeptide, ET(16-21), strips away this conformational rigidity.

Causality of Selectivity: The absence of the N-terminal loop prevents ET(16-21) from docking effectively into the ETA receptor's primary binding pocket. However, the ETB receptor, which exhibits a broader ligand tolerance, readily recognizes the linear C-terminal sequence. Consequently, ET(16-21) discriminates between the two receptor subtypes, functioning as a full agonist at ETB receptors while remaining inactive or weakly active at ETA receptors (2)[2].

Structure-Activity Relationship (SAR) & Analog Development

The biological activity of ET(16-21) is governed by strict structural requirements. SAR studies utilizing guinea-pig bronchus models have pinpointed the essential residues for receptor interaction (3)[3]:

  • The C-terminal free carboxylic function.

  • The L-configuration of Trp-21.

  • The beta-carboxylic function of Asp-18.

  • The presence of Leu-17 and the imidazole moiety of His-16.

Modifications to this hexapeptide have yielded potent receptor antagonists. For instance, substituting His-16 with 3,3-diphenylalanine (Dip) to create Ac-DDip16-Leu-Asp-Ile-Ile-Trp21 (PD 142893) transforms the peptide into a potent, combined ETA/ETB receptor antagonist with low nanomolar affinity (4)[4].

Table 1: Comparative Pharmacological Profile of Endothelin Peptides

Peptide VariantSequence LengthETA Receptor AffinityETB Receptor AffinityPrimary Vascular Effect
Endothelin-1 (ET-1) 21 aa (Bicyclic)High (pM range)High (pM range)Potent Vasoconstriction
Endothelin (16-21) 6 aa (Linear)Inactive / Very WeakHigh (nM range)Endothelium-dependent Vasorelaxation
PD 142893 Analog 6 aa (Modified)High (nM range)High (nM range)Dual ETA/ETB Antagonism

Pharmacodynamics: ETB-Mediated Vasorelaxation Pathway

When ET(16-21) binds to ETB receptors on endothelial cells, it triggers a Gq/11-coupled signaling cascade. This activation increases intracellular calcium, which subsequently activates endothelial nitric oxide synthase (eNOS). The resulting production of nitric oxide (NO) diffuses into adjacent vascular smooth muscle cells, elevating cyclic GMP (cGMP) levels and causing vasorelaxation. Because it lacks ETA affinity, ET(16-21) acts as an endothelium-dependent vasodilator without the masking effect of ETA-mediated vasoconstriction (5)[1][5].

ET1621_Signaling ET1621 Endothelin (16-21) (HLDIIW) ETB ETB Receptor (Endothelial Cell) ET1621->ETB High Affinity ETA ETA Receptor (Smooth Muscle) ET1621->ETA Weak Affinity eNOS eNOS Activation ETB->eNOS Gq/11 Pathway NoBinding No/Weak Binding ETA->NoBinding NO Nitric Oxide (NO) Release eNOS->NO Relaxation Vasorelaxation NO->Relaxation cGMP Increase

Fig 1: ET(16-21) selective ETB receptor binding and downstream NO-mediated vasorelaxation pathway.

Experimental Methodology: Validating ET(16-21) Vasoactivity

To empirically validate the endothelium-dependent vasorelaxant effects of ET(16-21), researchers utilize isolated vascular bed preparations. The following protocol describes a self-validating system using the rat isolated superior mesenteric bed (1)[1].

Causality in Experimental Design:

  • Indomethacin Inclusion: By blocking cyclooxygenase, indomethacin ensures that the observed vasorelaxation is strictly mediated by NO, eliminating confounding variables from prostacyclin production.

  • Methoxamine Precontraction: ET(16-21) cannot induce relaxation in a flaccid vessel. Methoxamine provides a stable, artificially elevated baseline tone against which relaxation can be accurately quantified.

Workflow Prep 1. Tissue Preparation (Rat Mesenteric Bed) Perfusion 2. Krebs-Henseleit Perfusion (+ 10 μM Indomethacin) Prep->Perfusion Precon 3. Precontraction (100 μM Methoxamine) Perfusion->Precon Admin 4. ET(16-21) Administration (Dose-Response) Precon->Admin Measure 5. Measure Vasorelaxation (Perfusion Pressure) Admin->Measure

Fig 2: Step-by-step experimental workflow for evaluating ET(16-21) vasorelaxation.

Step-by-Step Protocol: Isolated Mesenteric Bed Perfusion

  • Tissue Isolation: Euthanize the rat model and rapidly isolate the superior mesenteric arterial bed. Carefully dissect away adherent intestinal tissue to preserve the delicate endothelial lining.

  • Cannulation and Perfusion: Cannulate the superior mesenteric artery and perfuse the bed with oxygenated (95% O2, 5% CO2) Krebs-Henseleit solution at a constant flow rate (e.g., 5 mL/min) maintained at 37°C.

  • Cyclooxygenase Inhibition: Supplement the perfusion buffer with 10 μM indomethacin. Allow the tissue to equilibrate for 30-45 minutes to ensure complete blockade of endogenous prostaglandin synthesis.

  • Baseline Precontraction: Introduce 100 μM methoxamine into the perfusate to induce a sustained contraction. Monitor perfusion pressure via a pressure transducer until a stable plateau is reached.

  • Peptide Administration: Inject bolus doses of ET(16-21) (ranging from 10 pmol to 10 nmol) directly into the perfusion stream.

  • Data Acquisition & Validation: Record the transient drops in perfusion pressure. To validate that the response is strictly endothelium-dependent, repeat the protocol on a separate mesenteric bed where the endothelium has been mechanically denuded (e.g., via sodium deoxycholate perfusion); ET(16-21) should fail to elicit relaxation in the denuded preparation.

References

  • Maggi CA, Giuliani S, Patacchini R, et al. "The C-terminal hexapeptide, endothelin-(16-21), discriminates between different endothelin receptors." Eur J Pharmacol. 1989. 2

  • Douglas SA, Hiley CR. "Endothelium-dependent mesenteric vasorelaxant effects and systemic actions of endothelin (16-21) and other endothelin-related peptides in the rat." Br J Pharmacol. 1991. 1

  • "Structure-activity studies on endothelin (16-21), the C-terminal hexapeptide of the endothelins, in the guinea-pig bronchus." PubMed / NIH. 1990. 3

  • "Structure-activity Relationships of the Potent Combined endothelin-A/endothelin-B Receptor Antagonist Ac-DDip16-Leu-Asp-Ile-Ile-Trp21" J Med Chem. 1995. 4

  • "Endothelin (16-21) [121377-67-1]" AAPPTec Peptides.

Sources

Foundational

The Unresolved Fold: A Technical Guide to the Solution Conformation of Endothelin (16-21)

Preamble: The Significance of a Six-Residue Tail Endothelin-1 (ET-1), a 21-amino acid peptide, is the most potent vasoconstrictor known in the human body, playing a critical role in vascular homeostasis and the pathophys...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Preamble: The Significance of a Six-Residue Tail

Endothelin-1 (ET-1), a 21-amino acid peptide, is the most potent vasoconstrictor known in the human body, playing a critical role in vascular homeostasis and the pathophysiology of cardiovascular diseases.[1] Its biological activity is profoundly dictated by its three-dimensional structure, which facilitates high-affinity binding to its G-protein coupled receptors, ETA and ETB.[2] The focus of this guide is the C-terminal hexapeptide fragment, Endothelin (16-21), with the sequence His-Leu-Asp-Ile-Ile-Trp. This short segment, seemingly a mere appendage to the core bicyclic structure of ET-1, is of paramount importance. Structure-activity relationship studies have unequivocally demonstrated that the removal or even subtle modification of this C-terminal moiety, particularly Trp21, leads to a dramatic reduction in vasoconstrictor potency by up to three orders of magnitude.[3] This functional significance underscores the critical need to understand the structural conformation of ET(16-21), as it is intimately linked to receptor recognition and activation.

This technical guide provides an in-depth exploration of the structural conformation of ET(16-21) in solution. We will navigate the complexities and apparent contradictions in the existing body of research, offering a nuanced perspective grounded in the principles of biophysical chemistry. This document is intended for researchers, scientists, and drug development professionals who seek a comprehensive understanding of how to approach the structural analysis of short, functionally significant peptides.

Part 1: The Conundrum of Conformation - An Unstructured Tail or a Latent Helix?

The scientific literature presents a fascinating dichotomy regarding the solution structure of the ET-1 C-terminus. Early nuclear magnetic resonance (NMR) studies of the full-length ET-1 peptide concluded that while the N-terminal core (residues 1-15) is well-defined with a helical region, the C-terminal tail (residues 16-21) does not adopt a defined conformation in solution.[4][5] This depiction of a flexible, "unstructured" tail was widely accepted for a considerable period.

However, this view is challenged by two key pieces of evidence:

  • X-ray Crystallography: The crystal structure of human endothelin-1 shows the entire C-terminal tail (residues 16-21) adopting a helical conformation.[6] While crystal structures represent a solid-state, and potentially packed, conformation, this finding suggests an intrinsic propensity for helical folding.

  • High-Resolution NMR with Advanced Computation: A later, more exhaustive NMR study utilized distributed computing to extensively explore the conformational space of ET-1. This work revealed a converged, high-resolution structure for the C-terminal region, which had been missed in previous studies due to the strong structural constraints of the disulfide-bridged N-terminus.[7]

This discrepancy between an "unstructured" and a "structured" C-terminus in solution is not necessarily a contradiction but rather a reflection of the dynamic nature of peptides. It is plausible that ET(16-21) exists in a conformational equilibrium, sampling multiple states from random coil to more ordered, perhaps helical, structures. The specific solution conditions (solvent, pH, temperature) and the presence of a binding partner (e.g., a receptor) are likely to shift this equilibrium.

Part 2: Deciphering the Dynamic Fold - Methodological Deep Dive

To investigate the conformational landscape of ET(16-21), a multi-pronged approach combining experimental spectroscopy and computational simulation is essential. Each technique provides a unique lens through which to view the peptide's structure, and their synergistic application is key to building a comprehensive model.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Solution Structure

NMR spectroscopy is the most powerful technique for determining the three-dimensional structure of peptides in solution at atomic resolution.[8] For a hexapeptide like ET(16-21), a suite of 1D and 2D NMR experiments can provide rich information on through-bond and through-space atomic interactions.

Causality of Experimental Choices:

  • Why 2D NMR? For a peptide with multiple overlapping proton signals, 1D ¹H NMR is insufficient for complete resonance assignment.[9] 2D experiments, such as COSY and TOCSY, are required to resolve individual amino acid spin systems, while NOESY provides information about protons that are close in space (< 5 Å), which is crucial for determining the peptide's fold.[10]

  • Why a specific solvent? The choice of solvent is critical as it can significantly influence peptide conformation. A systematic study would involve acquiring spectra in both aqueous buffers (to mimic physiological conditions) and membrane-mimicking environments (e.g., trifluoroethanol (TFE) or dodecylphosphocholine (DPC) micelles), as the C-terminus is known to interact with the cell membrane during receptor binding.

  • Why variable temperature experiments? Analyzing NMR spectra at different temperatures can provide insights into the stability of hydrogen bonds. A stable secondary structure will show amide proton chemical shifts that are less sensitive to temperature changes.

Experimental Workflow for NMR Analysis of ET(16-21):

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Structure Calculation Peptide Synthesize & Purify ET(16-21) (>95%) Dissolve Dissolve in appropriate solvent (e.g., H2O/D2O, TFE, DPC micelles) Peptide->Dissolve NMR_1D 1D ¹H Spectrum Dissolve->NMR_1D NMR_2D 2D Spectra: - TOCSY - COSY - NOESY - ¹H-¹³C HSQC NMR_1D->NMR_2D Initial Assessment Assign Resonance Assignment NMR_2D->Assign Restraints Generate Distance & Dihedral Angle Restraints Assign->Restraints From NOESY & J-coupling Calc Structure Calculation (e.g., Cyana, XPLOR-NIH) Restraints->Calc Ensemble Generate Ensemble of Lowest Energy Structures Calc->Ensemble

Caption: NMR workflow for ET(16-21) structural analysis.

Circular Dichroism (CD) Spectroscopy: A Rapid Assessment of Secondary Structure

Circular Dichroism (CD) spectroscopy is a fast and non-destructive technique that provides information about the overall secondary structure content of a peptide in solution.[11] It measures the differential absorption of left- and right-circularly polarized light by chiral molecules like peptides.[11]

Causality of Experimental Choices:

  • Why Far-UV CD? The far-UV region (190-250 nm) is dominated by the absorption of the peptide backbone amide bonds.[11] The resulting spectrum is a characteristic fingerprint of the peptide's secondary structure. An α-helix, for instance, typically exhibits negative bands at ~222 nm and ~208 nm, and a positive band at ~193 nm.[12]

  • Why titrations? By titrating a solution of ET(16-21) with a membrane-mimicking solvent like TFE and monitoring the CD signal at 222 nm, one can observe induced folding. A significant increase in negative ellipticity would indicate a transition from a random coil to a more helical conformation.

Data Presentation: Expected CD Spectra for ET(16-21)

Solvent ConditionExpected CD SignatureInterpretation
Aqueous Buffer (pH 7.4)Strong negative band ~198 nmPredominantly random coil/unstructured
50% Trifluoroethanol (TFE)Negative bands at ~208 nm and ~222 nmInduction of α-helical structure
DPC MicellesNegative bands at ~208 nm and ~222 nmInduction of α-helical structure in a membrane-like environment
Molecular Dynamics (MD) Simulations: Bridging Structure and Dynamics

MD simulations offer a computational approach to explore the conformational landscape and dynamics of a peptide over time.[13] By solving Newton's equations of motion for the atoms of the peptide and the surrounding solvent, MD can provide a dynamic picture that complements the static ensemble view from NMR.

Causality of Simulation Choices:

  • Why explicit solvent? For a charged peptide like ET(16-21) (containing His and Asp), an explicit solvent model is crucial to accurately represent the electrostatic interactions and hydrogen bonding with water molecules that dictate its conformation.

  • Why different starting structures? To avoid bias, simulations should be initiated from multiple starting conformations, such as a fully extended chain, an ideal α-helix, and perhaps a structure derived from NMR data.[14] This helps to ensure a more thorough exploration of the conformational space.

  • Why long simulation times? Short peptides can undergo conformational transitions on the nanosecond to microsecond timescale. Simulations of sufficient length (hundreds of nanoseconds or longer) are necessary to observe these transitions and achieve conformational sampling convergence.[15]

Workflow for MD Simulation of ET(16-21):

MD_Workflow cluster_setup System Setup cluster_run Simulation cluster_md_analysis Trajectory Analysis StartStruct Define Starting Structure(s) Solvate Solvate in Explicit Water Box & Add Ions StartStruct->Solvate ForceField Choose Force Field (e.g., AMBER, CHARMM) Solvate->ForceField Minimize Energy Minimization ForceField->Minimize Equilibrate NVT & NPT Equilibration Minimize->Equilibrate Production Production Run (≥100 ns) Equilibrate->Production RMSD RMSD & RMSF Analysis Production->RMSD Secondary Secondary Structure (DSSP/STRIDE) RMSD->Secondary Clustering Conformational Clustering Secondary->Clustering FreeEnergy Free Energy Landscape Clustering->FreeEnergy

Caption: Molecular Dynamics simulation workflow for ET(16-21).

Part 3: Protocols for the Practitioner

This section provides condensed, step-by-step protocols for the key experiments described above. These are intended as a starting point and should be optimized based on available instrumentation and specific research goals.

Protocol 1: 2D NMR Spectroscopy of ET(16-21)
  • Sample Preparation:

    • Dissolve 1-2 mg of lyophilized ET(16-21) peptide in 500 µL of 90% H₂O / 10% D₂O buffered with 20 mM sodium phosphate, pH 6.5.

    • Add a known concentration of a reference standard (e.g., DSS or TSP) for chemical shift referencing.

    • Transfer the sample to a high-quality NMR tube.

  • Instrument Setup (500 MHz or higher spectrometer):

    • Tune and match the probe for ¹H.

    • Shim the magnetic field to achieve a water line width of <10 Hz.

    • Set the sample temperature to 298 K (25 °C).

  • Data Acquisition:

    • Acquire a 1D ¹H spectrum to assess sample quality and concentration.

    • Acquire a 2D ¹H-¹H TOCSY spectrum with a mixing time of 80 ms to identify amino acid spin systems.

    • Acquire a 2D ¹H-¹H NOESY spectrum with a mixing time of 200-300 ms to identify through-space correlations.

    • (Optional) Acquire a 2D ¹H-¹³C HSQC spectrum at natural abundance to resolve ambiguities in the proton spectrum.

  • Data Processing and Analysis:

    • Process the spectra using appropriate software (e.g., TopSpin, NMRPipe).

    • Use software like CARA or SPARKY for semi-automated resonance assignment and NOE cross-peak integration.

    • Calculate the 3D structure using the derived distance and dihedral angle restraints.

Protocol 2: CD Spectroscopy TFE Titration of ET(16-21)
  • Sample Preparation:

    • Prepare a stock solution of ET(16-21) at ~50 µM in 10 mM sodium phosphate buffer, pH 7.4.

    • Prepare a second stock solution identical to the first, but containing 80% (v/v) TFE.

  • Instrument Setup (CD Spectropolarimeter):

    • Purge the instrument with nitrogen gas.

    • Use a quartz cuvette with a 1 mm path length.

    • Set the measurement parameters: Wavelength range 190-260 nm, data pitch 1 nm, scanning speed 50 nm/min, 3 accumulations.

  • Data Acquisition:

    • Record a baseline spectrum with the buffer alone.

    • Record the CD spectrum of the peptide in 0% TFE.

    • Perform a stepwise titration by adding aliquots of the TFE-containing stock solution to the peptide in the cuvette to achieve final TFE concentrations of 10%, 20%, 30%, 40%, and 50%. Record a spectrum at each step after a brief equilibration.

    • Subtract the corresponding buffer baseline from each peptide spectrum.

  • Data Analysis:

    • Convert the raw data (ellipticity in millidegrees) to Mean Residue Ellipticity (MRE).

    • Plot MRE at 222 nm as a function of TFE concentration to visualize the conformational transition.

    • Use deconvolution software (e.g., K2D3, BeStSel) to estimate the secondary structure content at each TFE concentration.

Conclusion: A Dynamic View of a Critical Domain

The structural conformation of Endothelin (16-21) in solution is not a static picture but a dynamic equilibrium. While early studies suggested a largely disordered peptide, a body of evidence from crystallography, high-resolution NMR, and biophysical characterization points to a significant propensity for this C-terminal tail to adopt a helical conformation, particularly in environments that mimic the cell membrane. This induced-fit folding is likely a critical step in the process of receptor binding and activation.

For researchers in drug development, understanding this conformational plasticity is key. Antagonists could be designed to bind to the unstructured state, preventing the adoption of the active helical conformation. Conversely, agonists might be designed to stabilize the helical form. The in-depth, multi-technique approach outlined in this guide—combining high-resolution NMR, sensitive CD spectroscopy, and powerful MD simulations—provides the robust framework necessary to probe this subtle yet critical structural feature and to ultimately leverage this knowledge for the rational design of novel therapeutics targeting the endothelin system.

References

  • Xu, D., et al. (1995). Trp-21 is important in the processing and secretion of big endothelin-1. Molecular and Cellular Endocrinology, 110(1-2), 89-94. [Link]

  • Endo, S., et al. (1989). Solution conformation of endothelin determined by nuclear magnetic resonance and distance geometry. FEBS Letters, 257(1), 149-154. [Link]

  • Kimura, S., et al. (1988). Structure-activity relationships of endothelin: importance of the C-terminal moiety. Biochemical and Biophysical Research Communications, 156(3), 1182-1186. [Link]

  • Schweitzer-Stenner, R. (2013). Structure analysis of unfolded peptides I: vibrational circular dichroism spectroscopy. Methods in Molecular Biology, 988, 141-163. [Link]

  • Li, J., et al. (2017). Understanding the molecular mechanism of endothelin ETA receptor selecting isopeptides endothelin-1 and -3. PLoS One, 12(3), e0173237. [Link]

  • Vu, T. (2025). The Role of Circular Dichroism in Peptide Structural Analysis. Hypothetical Journal of Peptide Science.
  • Rohl, C. A., & Baldwin, R. L. (1998). Circular dichroism spectra of short, fixed-nucleus alanine helices. Proceedings of the National Academy of Sciences of the United States of America, 95(16), 9205–9210. [Link]

  • Tamaoki, H., et al. (1991). Solution conformation of endothelin determined by means of 1H-NMR spectroscopy and distance geometry calculations. Protein Engineering, Design and Selection, 4(5), 509-518. [Link]

  • Janes, R.W., Peapus, D.H., & Wallace, B.A. (1994). The crystal structure of human endothelin. Nature Structural Biology, 1, 311-319. [Link]

  • Takaoka, M., et al. (1993). Big endothelin-1 structure important for specific processing by endothelin-converting enzyme of bovine endothelial cells. European Journal of Biochemistry, 218(2), 639-646. [Link]

  • Takashima, H., et al. (2004). Solution Structure of Endothelin-1 with its C-terminal Folding. RCSB PDB. [Link]

  • Umashankar, V., & Babu, S. (2021). Membrane dynamics simulation and virtual screening reveals potential dual natural inhibitors of endothelin receptors for targeting glaucomatous condition. Life Sciences, 269, 119082. [Link]

  • Fadrná, E., Hladecková, K., & Koca, J. (2005). Long-range electrostatic interactions in molecular dynamics: an endothelin-1 case study. Journal of Biomolecular Structure & Dynamics, 23(2), 151-162. [Link]

  • Varshney, S., & Rajpurohit, C. S. (2022). An Overview of Gene Variants of Endothelin-1: A Critical Regulator of Endothelial Dysfunction. IntechOpen. [Link]

  • Corder, R., et al. (1998). Measurement of C-terminal Fragment of Big endothelin-1: A Novel Method for Assessing the Generation of endothelin-1 in Humans. Hypertension, 31(3), 813-818. [Link]

  • Rovero, P., Patacchini, R., & Maggi, C. A. (1991). Structure-activity studies on endothelin (16-21), the C-terminal hexapeptide of the endothelins, in the guinea-pig bronchus. British Journal of Pharmacology, 104(1), 232-234. [Link]

  • Pagano, B., et al. (2021). Interaction of a Short Peptide with G-Quadruplex-Forming Sequences: An SRCD and CD Study. Molecules, 26(14), 4347. [Link]

  • Umashankar, V., & Babu, S. (2021). Membrane dynamics simulation and virtual screening reveals potential dual natural inhibitors of endothelin receptors for targeting glaucomatous condition. ResearchGate. [Link]

  • Kumar, A., et al. (2022). Screening of drug candidates against Endothelin-1 to treat hypertension using computational based approaches: Molecular docking. PLOS ONE, 17(8), e0272895. [Link]

  • Kido, T., et al. (1997). Processing of proendothelin-1 at the C-terminus of big endothelin-1 is essential for proteolysis by endothelin-converting enzyme-1 in vivo. Biochemical Journal, 322(Pt 2), 527-533. [Link]

  • Neri, M., et al. (2017). Simulating the Electronic Circular Dichroism Spectra of Photoreversible Peptide Conformations. Journal of Chemical Theory and Computation, 13(7), 3399-3409. [Link]

  • Pineda, S. S., et al. (2018). Nuclear Magnetic Resonance seq (NMRseq): A New Approach to Peptide Sequence Tags. Toxins, 10(11), 444. [Link]

  • Zerbe, O., & Bader, B. Peptide/Protein NMR. University of Zurich. [Link]

  • Nagiri, C., et al. (2023). Structural insights into endothelin receptor signalling. The Journal of Biochemistry, 174(4), 313-322. [Link]

  • AstraZeneca. (2023). Understanding the role of endothelin-1. AstraZeneca. [Link]

  • Kumar, A., & Singh, S. (2020). NMR in structural determination of proteins and peptides. NMIMS Pharmacy. [Link]

  • D'Hondt, M., et al. (2019). Determination of the Identity, Content and Purity of Therapeutic Peptides by NMR Spectroscopy. Royal Society of Chemistry. [Link]

Sources

Protocols & Analytical Methods

Method

Endothelin (16-21) in vitro cell culture assay protocols

Advanced In Vitro Assay Protocols for Endothelin (16-21): ETB Receptor Pharmacology and Signaling Introduction & Pharmacological Context Endothelin (16-21) is a synthetic C-terminal hexapeptide fragment of the potent end...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Advanced In Vitro Assay Protocols for Endothelin (16-21): ETB Receptor Pharmacology and Signaling

Introduction & Pharmacological Context

Endothelin (16-21) is a synthetic C-terminal hexapeptide fragment of the potent endogenous vasoconstrictor Endothelin-1 (ET-1), corresponding to the exact amino acid sequence His-Leu-Asp-Ile-Ile-Trp (HLDIIW)[1]. In the landscape of GPCR pharmacology, Endothelin (16-21) serves as an indispensable tool compound. Unlike the full-length 21-amino acid ET-1, which activates both ETA and ETB receptors with high affinity, the truncated Endothelin (16-21) fragment is a highly selective agonist for the Endothelin B (ETB) receptor subtype[1].

Expertise Note on Nomenclature: In some commercial literature, Endothelin (16-21) is erroneously conflated with the compound IRL 1620[2]. As an application scientist, it is crucial to distinguish the two structurally and kinetically: IRL 1620 is a modified 14-amino acid derivative (Suc-[Glu9,Ala11,15]-ET-1(8-21)) exhibiting picomolar affinity ( Ki​≈16 pM )[3]. In contrast, Endothelin (16-21) is the minimal native hexapeptide sequence required to retain ETB-selective agonism, typically exhibiting functional potencies in the nanomolar range (e.g., EC50​=228 nM in guinea-pig bronchus)[4].

ETB Receptor Signaling Mechanisms

Understanding the downstream signaling architecture of the ETB receptor is foundational to selecting and optimizing your in vitro assays. The ETB receptor is a G-protein-coupled receptor (GPCR) that exhibits pleiotropic signaling depending on the cellular environment[5].

  • Gq​ -Coupling: Activation by Endothelin (16-21) stimulates Phospholipase C (PLC), leading to the generation of Inositol 1,4,5-trisphosphate (IP3) and subsequent release of intracellular calcium ( Ca2+ ).

  • Gi/o​ -Coupling: In endothelial cells, ETB activation couples to Gi/o​ , activating the PI3K/Akt pathway. This phosphorylates and activates Endothelial Nitric Oxide Synthase (eNOS), resulting in Nitric Oxide (NO) production and subsequent vasodilation[5].

ETB_Signaling ET1621 Endothelin (16-21) (HLDIIW) ETB ETB Receptor ET1621->ETB Selective Agonist Binding Gq Gq Protein ETB->Gq Gi Gi/o Protein ETB->Gi PLC Phospholipase C (PLC) Gq->PLC eNOS Endothelial NOS (eNOS) Gi->eNOS PI3K/Akt pathway Ca2 Intracellular Ca2+ ↑ PLC->Ca2 IP3-mediated NO Nitric Oxide (NO) ↑ eNOS->NO L-Arg conversion Ca2->eNOS Ca2+/Calmodulin

Figure 1: Endothelin (16-21) mediated ETB receptor signaling pathways.

Quantitative Data Summary

To establish baseline expectations for assay validation, the following table summarizes the key pharmacological parameters of Endothelin (16-21) compared to related peptides.

CompoundSequenceTarget ReceptorBinding Affinity ( Ki​ ) / Potency ( EC50​ )Reference
Endothelin (16-21) HLDIIWETB (Selective) EC50​=228 nM (Guinea-pig bronchus)[4]
IRL 1620 Suc-DEEAVYFAHLDIIWETB (Selective) Ki​=16 pM (Porcine lung)[3]
Endothelin-1 (ET-1) CSCSSLMDKECVYFCHLDIIWETA / ETB (Non-selective) Ki​≈1 nM [2]

In Vitro Cell Culture Assay Protocols

The following protocols have been engineered for robustness, reproducibility, and high signal-to-noise ratios, relying on self-validating internal controls.

Protocol A: Intracellular Calcium Mobilization Assay (Fluo-4 AM)

Because Endothelin (16-21) activates the Gq​ -PLC-IP3 cascade, measuring intracellular calcium transients is the gold-standard functional readout.

Causality & Experimental Design:

  • Why Fluo-4 AM? The acetoxymethyl (AM) ester allows the dye to permeate the lipophilic cell membrane. Once inside, intracellular esterases cleave the AM group, trapping the highly fluorescent Ca2+ -sensitive dye inside the cell.

  • Why Probenecid? Many cell lines (especially CHO and primary endothelial cells) express multidrug resistance (MDR) proteins or organic anion transporters that actively pump the cleaved dye out of the cell. Probenecid inhibits these transporters, preventing signal loss and baseline drift.

  • Why Pluronic F-127? This non-ionic surfactant prevents the hydrophobic Fluo-4 AM from aggregating in the aqueous buffer, ensuring uniform cellular uptake.

Assay_Workflow Step1 Cell Seeding (e.g., CHO-ETB) Step2 Dye Loading (Fluo-4 AM + Probenecid) Step1->Step2 Step3 Equilibration (37°C, 30 mins) Step2->Step3 Step4 Ligand Addition (Endothelin 16-21) Step3->Step4 Step5 Signal Acquisition (Ex 494nm / Em 516nm) Step4->Step5

Figure 2: Step-by-step workflow for the intracellular calcium mobilization assay.

Step-by-Step Methodology:

  • Cell Seeding: Seed CHO-K1 cells stably expressing the human ETB receptor at 2×104 cells/well in a 96-well black-walled, clear-bottom microplate. Incubate overnight at 37°C in 5% CO2​ .

  • Dye Preparation: Prepare a dye loading buffer consisting of Hank’s Balanced Salt Solution (HBSS) supplemented with 20 mM HEPES (pH 7.4), 2.5 µM Fluo-4 AM, 0.04% Pluronic F-127, and 2.5 mM Probenecid.

  • Dye Loading: Remove the culture medium and add 100 µL of the dye loading buffer to each well. Incubate for 45 minutes at 37°C, followed by 15 minutes at room temperature (to allow complete esterase cleavage).

  • Washing: Gently wash the cells twice with HBSS/HEPES buffer (containing 2.5 mM Probenecid) to remove extracellular dye. Leave 100 µL of buffer in each well.

  • Ligand Preparation: Prepare serial dilutions of Endothelin (16-21) (from 10−10 to 10−4 M) in HBSS containing 0.1% Bovine Serum Albumin (BSA). Crucial Step: BSA prevents the highly hydrophobic hexapeptide from adhering to the plastic walls of the dilution tubes.

  • Data Acquisition: Transfer the plate to a fluorescent imaging plate reader (FLIPR). Read baseline fluorescence (Ex: 494 nm, Em: 516 nm) for 10 seconds.

  • Stimulation: Inject 50 µL of the Endothelin (16-21) dilutions and record the kinetic fluorescence response for an additional 90-120 seconds. Calculate the maximum fluorescence minus baseline (Max-Min) for EC50​ determination.

Protocol B: Endothelial Nitric Oxide (NO) Release Assay (DAF-FM Diacetate)

To measure the Gi​ -mediated signaling arm of the ETB receptor, NO production is quantified using the highly specific fluorescent probe DAF-FM Diacetate[5].

Causality & Experimental Design:

  • Why DAF-FM over DAF-2? DAF-FM is significantly more photostable and has a higher quantum yield. Furthermore, it is highly specific to NO and does not react with other reactive oxygen species (ROS) like superoxide or hydrogen peroxide, ensuring assay trustworthiness.

  • Self-Validation: The use of L-NAME (an eNOS inhibitor) acts as a negative control to prove that the fluorescent signal is exclusively derived from enzymatic NO production.

Step-by-Step Methodology:

  • Preparation: Seed Human Umbilical Vein Endothelial Cells (HUVECs) in a 96-well plate and grow to 80% confluence. Starve cells in serum-free basal medium for 4 hours prior to the assay to reduce basal eNOS activity.

  • Probe Loading: Incubate cells with 5 µM DAF-FM diacetate in PBS for 30 minutes at 37°C.

  • Washing: Wash three times with PBS and incubate for an additional 15 minutes in fresh PBS to ensure complete de-esterification of the intracellular probe.

  • Stimulation: Treat cells with 1μM Endothelin (16-21). For negative controls, pre-treat a subset of wells with 100 µM L-NAME for 30 minutes prior to agonist addition.

  • Measurement: Measure fluorescence (Ex: 495 nm, Em: 515 nm) over a 30-minute kinetic window. The NO-induced benzotriazole derivative of DAF-FM will exhibit a time-dependent increase in fluorescence.

Protocol C: Radioligand Competitive Binding Assay

To determine the true binding affinity ( Ki​ ) of Endothelin (16-21) at the ETB receptor, it must displace a known radioligand, such as [125I] -ET-1[2].

Causality & Experimental Design:

  • Why Wash with Ice-Cold Buffer? Receptor-ligand binding is a dynamic equilibrium process. Washing with ice-cold buffer rapidly drops the kinetic energy of the system, effectively freezing the off-rate ( koff​ ) of the radioligand and preventing it from dissociating during the wash steps.

  • Why PEI Treatment? Polyethylenimine (PEI) neutralizes the negative charge of the glass fiber filters, drastically reducing non-specific binding of the positively charged peptide radioligands.

Step-by-Step Methodology:

  • Membrane Preparation: Isolate membrane fractions from CHO-ETB cells. Resuspend in binding buffer (50 mM Tris-HCl, pH 7.4, 1 mM EDTA, 0.1% BSA, and a protease inhibitor cocktail).

  • Incubation: In a 96-well deep-well plate, combine 50 µL of membrane suspension (approx. 10 µg protein), 25 µL of [125I] -ET-1 (final concentration ~50 pM), and 25 µL of Endothelin (16-21) at varying concentrations ( 10−11 to 10−4 M).

  • Equilibration: Incubate the reaction mixture at room temperature for 120 minutes to reach steady-state equilibrium.

  • Filtration: Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters pre-soaked in 0.3% PEI.

  • Washing: Wash the filters three times with 1 mL of ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

  • Quantification: Dry the filters, add scintillation cocktail, and count the retained radioactivity using a gamma counter. Use the Cheng-Prusoff equation to convert the IC50​ to a Ki​ value.

Sources

Application

Application Note: Preparation and Handling of Endothelin (16-21) Stock Solutions for In Vivo Studies

Target Audience: Researchers, scientists, and drug development professionals. Content Focus: Mechanistic rationale, self-validating solubilization protocols, and in vivo handling guidelines.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals. Content Focus: Mechanistic rationale, self-validating solubilization protocols, and in vivo handling guidelines.

Introduction & Mechanistic Grounding

Endothelin (16-21) — sequence His-Leu-Asp-Ile-Ile-Trp — is a highly specific C-terminal hexapeptide fragment of Endothelin-1 (ET-1). In vascular biology and pharmacology, it is deployed as a potent biological tool to uncouple the dual signaling pathways of the endothelin system. While full-length ET-1 binds both ETA and ETB receptors, ET(16-21) acts as a full agonist at ETB receptors but remains inactive or only weakly active at ETA receptors[1].

The biological activity of this hexapeptide is highly dependent on strict structural requirements. Research demonstrates that the C-terminal free carboxylic function, the L-configuration of Trp-21, the beta-carboxylic function of Asp-18, and the imidazole moiety of His-16 are all essential for successful receptor interaction[2].

ET1621_Signaling ET Endothelin (16-21) (ETB Agonist) ETB_Endo ETB Receptor (Endothelial Cell) ET->ETB_Endo ETB_SMC ETB Receptor (Smooth Muscle Cell) ET->ETB_SMC Gq_Endo Gq/11 Protein ETB_Endo->Gq_Endo Gq_SMC Gq/11 Protein ETB_SMC->Gq_SMC PLC_Endo Phospholipase C (PLC) Gq_Endo->PLC_Endo Ca_Endo Intracellular Ca2+ ↑ PLC_Endo->Ca_Endo eNOS eNOS Activation Ca_Endo->eNOS NO Nitric Oxide (NO) eNOS->NO Vasodilation Vasodilation (Clearance/Relaxation) NO->Vasodilation PLC_SMC Phospholipase C (PLC) Gq_SMC->PLC_SMC Ca_SMC Intracellular Ca2+ ↑ PLC_SMC->Ca_SMC Vasoconstriction Vasoconstriction Ca_SMC->Vasoconstriction

Fig 1. ET(16-21) signaling via ETB receptors mediating vasodilation and vasoconstriction.

Physicochemical Properties & Solubilization Causality

To design a robust, self-validating solubilization protocol, one must analyze the peptide's sequence to predict its behavior in aqueous environments.

Quantitative Data Summary

Table 1: Physicochemical Properties of Endothelin (16-21)

PropertyValue / Characteristic
Sequence His-Leu-Asp-Ile-Ile-Trp (HLDIIW)
Molecular Weight 795.94 g/mol [3]
CAS Number 121377-67-1[1]
Net Charge (pH 7.4) -1 (Acidic)
Hydrophobicity High (Contains Leu, Ile, Ile, Trp)
The Causality of Solvent Choice

Despite having a net negative charge at physiological pH (which typically aids aqueous solubility), ET(16-21) contains four highly hydrophobic residues (Leu, Ile, Ile, Trp) out of six total amino acids. This high hydrophobic density makes the peptide prone to aggregation in standard physiological buffers (like PBS) if not solubilized correctly[4].

Because the net charge is negative, the peptide is best solubilized by increasing the pH slightly during the initial dissolution phase. Using basic solutions (e.g., 0.1% NH₄OH) fully deprotonates the Aspartic acid (Asp-18) and the C-terminus, maximizing electrostatic repulsion between peptide molecules and preventing hydrophobic collapse. Once completely dissolved, it can be safely diluted into neutral in vivo buffers without precipitating.

Experimental Protocol: Preparation of Stock and Working Solutions

Workflow Step1 1. Lyophilized Peptide Equilibrate to RT Step2 2. Initial Solubilization Add Sterile UPW (pH 7.4) Step1->Step2 Step3 3. Sonication/Vortexing Gentle agitation Step2->Step3 Step4 4. Visual Inspection Check for clarity Step3->Step4 Step5 5. Aliquoting Dispense into sterile vials Step4->Step5 Step6 6. Storage Store at -20°C or -80°C Step5->Step6

Fig 2. Step-by-step workflow for the preparation and storage of Endothelin (16-21) stock solutions.

Phase 1: Preparation of the Primary Stock Solution (2 mg/mL)

Objective: Achieve complete dissolution without introducing high concentrations of organic solvents (like DMSO) that could cause in vivo toxicity or alter baseline hemodynamics.

  • Equilibration : Allow the lyophilized Endothelin (16-21) vial to reach room temperature in a desiccator for at least 30 minutes before opening.

    • Causality: Prevents ambient moisture condensation on the hygroscopic peptide powder, which can cause rapid hydrolysis and degradation.

  • Centrifugation : Briefly centrifuge the vial at 10,000 x g for 1 minute to collect all powder at the bottom of the tube.

  • Initial Solubilization (The Self-Validating Step) :

    • Add sterile, endotoxin-free Ultrapure Water (UPW) to achieve a concentration of 2 mg/mL.

    • Vortex gently for 15 seconds.

    • Validation Check: Hold the vial to the light. If the solution is completely clear and free of striations, proceed to Phase 2.

    • Troubleshooting: If the solution appears cloudy or contains particulates (due to hydrophobic aggregation), add 0.1% Ammonium Hydroxide (NH₄OH) dropwise (1-2 drops per mL). Vortex gently. The basic pH will fully deprotonate Asp-18, instantly clarifying the solution[4].

  • Sterilization : Filter the stock solution through a low-protein binding 0.22 µm syringe filter (e.g., PVDF or PES).

    • Causality: Do not use standard nitrocellulose filters, as the highly hydrophobic Trp and Ile residues will bind non-specifically to the membrane, drastically reducing your actual stock concentration.

Phase 2: Preparation of In Vivo Working Solutions

Objective: Dilute the stock into a physiological vehicle suitable for animal administration (e.g., intravenous or intraperitoneal injection).

  • Vehicle Selection : Use sterile 0.9% NaCl (Saline) or 1X PBS (pH 7.4).

  • Dilution : Dilute the primary stock solution to the target dosing concentration immediately prior to administration.

  • pH Verification (Self-Validation) : Ensure the final working solution is between pH 7.2 and 7.4 using micro-pH strips before injection. This prevents injection-site necrosis or systemic acidosis in the animal model.

Table 2: Standard Dilution Matrix for In Vivo Dosing (from 2 mg/mL Stock) (Calculations based on a standard 250g Rat model receiving a 250 µL injection volume)

Target Dose (per 250g Rat)Target ConcentrationVol of 2 mg/mL StockVol of Saline Vehicle
10 µg/kg (2.5 µg total)10 µg/mL5 µL995 µL
50 µg/kg (12.5 µg total)50 µg/mL25 µL975 µL
100 µg/kg (25 µg total)100 µg/mL50 µL950 µL

Quality Control & Storage Guidelines

  • Lyophilized Powder : Store desiccated at -20°C to -80°C. Stable for up to 12 months from the date of receipt[3].

  • Reconstituted Stock Solution : Aliquot the 2 mg/mL stock into single-use sterile microcentrifuge tubes. Freeze immediately at -80°C.

    • Causality: Avoid repeated freeze-thaw cycles. Oxygen exposure during thawing induces oxidation of the Trp-21 residue, rendering the peptide biologically inactive.

  • Working Solutions : Prepare fresh daily. Do not store diluted peptide solutions, as the peptide will adhere to the plastic walls of the container over time due to its hydrophobic nature.

References

  • Biorbyt. "Endothelin (16-21) - Biorbyt".
  • AAPPTec. "Endothelin (16-21) [121377-67-1]".
  • Benchchem. "Endothelin (16-21) peptide aggregation issues and solubility".
  • PubMed / NIH. "Structure-activity studies on endothelin (16-21), the C-terminal hexapeptide of the endothelins, in the guinea-pig bronchus".

Sources

Method

Quantitative Determination of Endothelin (16-21) in Biological Samples Using Competitive ELISA

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract This application note provides a comprehensive guide for the quantification of Endothelin (16-21), the C-terminal hexapeptide o...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive guide for the quantification of Endothelin (16-21), the C-terminal hexapeptide of endothelin, using a competitive Enzyme-Linked Immunosorbent Assay (ELISA). We delve into the underlying principles of the competitive assay format, its suitability for small peptides, and provide a detailed, field-tested protocol for accurate and reproducible measurements in various biological matrices. This document is designed to equip researchers, scientists, and drug development professionals with the necessary expertise to implement this assay, from sample preparation to data analysis and troubleshooting, ensuring high scientific integrity and trustworthy results.

Introduction: The Significance of Endothelin (16-21)

Endothelins are a family of 21-amino acid peptides that are among the most potent vasoconstrictors known, playing a critical role in vascular homeostasis.[1][2] The family includes three isoforms (Endothelin-1, -2, and -3), with Endothelin-1 (ET-1) being the most abundant and extensively studied, primarily for its role in cardiovascular function and disease.[3]

Endothelin (16-21) is the C-terminal hexapeptide fragment of the full-length endothelin molecule.[4][5] Research has indicated that this fragment is not merely an inactive piece but possesses biological activity and is crucial for receptor binding.[4][5] Given the implication of the endothelin system in a wide array of pathologies—including hypertension, heart failure, atherosclerosis, and kidney disease—the ability to accurately quantify its fragments can provide valuable insights into disease mechanisms and serve as a potential biomarker for disease progression and therapeutic response.[6][7][8][9]

The Scientific Rationale: Why Competitive ELISA for a Small Peptide?

Standard sandwich ELISA formats require the target analyte to be large enough to simultaneously bind two distinct antibodies—a capture antibody and a detection antibody. Small peptides like Endothelin (16-21) lack the physical size and multiple epitopes necessary for this "sandwich" to form.

Therefore, the competitive ELISA (also known as an inhibition ELISA) is the immunoassay of choice.[10][11] Its principle is based on the competition between the Endothelin (16-21) in the sample (unlabeled antigen) and a fixed amount of labeled Endothelin (16-21) for a limited number of binding sites on a specific antibody.

The core mechanism is as follows:

  • A microplate is coated with a capture antibody specific to Endothelin (16-21).

  • The biological sample (containing the unknown amount of Endothelin (16-21)) and a known quantity of enzyme-labeled Endothelin (16-21) are added to the wells.

  • Both the sample's peptide and the labeled peptide compete to bind to the capture antibody.

  • After an incubation period, the unbound components are washed away.

  • A substrate is added, which reacts with the enzyme on the labeled peptide that successfully bound to the antibody, producing a colorimetric signal.

Crucially, this results in an inverse relationship between the concentration of Endothelin (16-21) in the sample and the signal intensity. A high concentration of the target peptide in the sample will outcompete the labeled peptide, resulting in less labeled peptide binding and a weaker signal. Conversely, a low concentration in the sample leads to a stronger signal.[12]

Competitive ELISA Workflow cluster_0 Step 1: Coating cluster_1 Step 2: Competition cluster_2 Step 3: Washing & Signal Development plate1 Antibody-Coated Well sample Sample Antigen (ET 16-21) labeled_antigen Labeled Antigen (ET 16-21-HRP) plate2 Competition for Antibody Binding sample->plate2 labeled_antigen->plate2 wash Wash Unbound Reagents plate2->wash Incubate substrate Add Substrate (TMB) wash->substrate read Measure Signal (Inverse to Concentration) substrate->read

Caption: The competitive ELISA workflow for small peptide quantification.

Pre-Assay Considerations: A Foundation for Reliable Data

Success in any immunoassay is built upon meticulous preparation. Rushing these initial steps is a common source of error.

Sample Collection and Handling

The integrity of your sample is paramount. Follow these guidelines to prevent analyte degradation and matrix interference.[13]

  • Serum: Use a serum separator tube and allow samples to clot for 2 hours at room temperature or overnight at 4°C before centrifugation for 20 minutes at approximately 1,000 x g.[14][15]

  • Plasma: Collect plasma using EDTA or heparin as an anticoagulant. Centrifuge for 15 minutes at 1,000 x g at 2-8°C within 30 minutes of collection.[14][16]

  • Cell Culture Supernatants: Centrifuge samples for 20 minutes at 1,000 x g at 2-8°C to remove particulates.[16]

  • Tissue Homogenates: Procedures vary by tissue type. It is critical to consult relevant literature to establish a validated homogenization and extraction protocol.[16][17]

  • Storage: Assay freshly prepared samples immediately. For later use, aliquot samples to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[13][14]

Reagent Preparation and Assay Setup
  • Temperature Equilibration: Bring all kit reagents and samples to room temperature (18-25°C) before use, unless the kit protocol explicitly states otherwise.[13][14] This ensures consistent reaction kinetics.

  • Standard Curve: A fresh standard curve must be run on every plate .[18][19][20] This accounts for inter-assay variability in pipetting, incubation times, and temperature. Reconstitute the lyophilized standard as directed by the manufacturer, allow it to sit for at least 15 minutes for complete dissolution, and mix gently before preparing serial dilutions.[14][15]

  • Replicates: Run all standards and samples in duplicate or triplicate. This is a self-validating step that allows for the calculation of the coefficient of variation (CV) and increases confidence in the results.[21]

Detailed Experimental Protocol for Endothelin (16-21) Quantification

This protocol represents a generalized workflow. Always prioritize the specific instructions provided with your chosen ELISA kit.

Protocol_Flow prep 1. Reagent & Sample Preparation plate 2. Add Standards & Samples to Antibody-Coated Plate prep->plate compete 3. Add Labeled Antigen (e.g., ET 16-21-HRP) plate->compete incubate1 4. Incubate (e.g., 60 min at 37°C) compete->incubate1 wash1 5. Wash Plate (3-5 times) incubate1->wash1 substrate 6. Add TMB Substrate wash1->substrate incubate2 7. Incubate in Dark (e.g., 15-20 min at 37°C) substrate->incubate2 stop 8. Add Stop Solution incubate2->stop read 9. Read Absorbance at 450 nm (within 10 minutes) stop->read

Caption: Step-by-step experimental workflow for the competitive ELISA.

Methodology:

  • Reagent Preparation: Prepare all reagents, including wash buffer, standards, and samples, according to the kit manual. Ensure all are at room temperature.

  • Plate Setup: Determine the number of wells required for your blank, standards, and samples (run in duplicate).

  • Add Standards and Samples: Pipette 50 µL of each standard and sample into the appropriate wells of the antibody-coated microplate.

  • Initiate Competition: Immediately add 50 µL of the prepared enzyme-labeled Endothelin (16-21) (e.g., HRP-conjugate) to each well (except the blank, if specified). Gently tap the plate to mix.

  • First Incubation: Cover the plate with a sealer and incubate for the time and temperature specified in the kit protocol (e.g., 60 minutes at 37°C).[15]

  • Washing: Aspirate the liquid from each well and wash the plate 3 to 5 times with 1X Wash Buffer. After the final wash, invert the plate and tap it firmly on absorbent paper to remove any residual buffer.[13][22] Insufficient washing is a primary cause of high background.[23]

  • Substrate Addition: Add 100 µL of TMB Substrate to each well. The solution will begin to turn blue.

  • Second Incubation: Cover the plate with a new sealer and incubate in the dark at room temperature or 37°C for the recommended time (typically 15-20 minutes).[15] Do not let the wells become overly dark, as this can saturate the signal.

  • Stop Reaction: Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.

  • Read Plate: Immediately read the optical density (OD) of each well at 450 nm using a microplate reader. It is recommended to also take a reference reading at 570 nm or 620 nm to correct for optical imperfections in the plate, if supported by your reader.[12]

Data Analysis: From Raw Absorbance to Concentration

Proper data analysis is as critical as the wet lab procedure.

  • Calculate Average OD: Average the duplicate or triplicate readings for each standard and sample.

  • Background Subtraction: Subtract the average OD of the zero standard (maximum signal) from all other standard and sample ODs.[20][21]

  • Generate the Standard Curve: Plot the average background-subtracted OD (Y-axis) against the known concentrations of the standards (X-axis). The resulting curve will be sigmoidal and show a decreasing signal with increasing concentration.

  • Curve Fitting: Use a curve-fitting software to apply a regression model. A four-parameter logistic (4-PL) or five-parameter logistic (5-PL) model is highly recommended as it provides the most accurate fit for sigmoidal dose-response curves typical of immunoassays.[18][21] A simple linear regression is often inadequate and will lead to inaccurate results, especially at the high and low ends of the curve.

  • Assess Curve Quality: The goodness of fit is typically evaluated by the coefficient of determination (R²). A value of R² > 0.98 is generally considered acceptable.[18]

  • Calculate Sample Concentrations: Interpolate the concentration of Endothelin (16-21) in your samples from their average OD values using the generated 4-PL or 5-PL equation.

  • Apply Dilution Factor: Remember to multiply the interpolated concentration by the dilution factor used during sample preparation to obtain the final concentration in the original sample.[20][21]

Data Presentation Example
Standard Conc. (pg/mL)Avg. OD (450nm)Avg. OD - B₀% Binding
0 (B₀)2.510N/A100%
6.172.150-0.36085.7%
18.521.625-0.88564.7%
55.560.980-1.53039.0%
166.670.455-2.05518.1%
5000.180-2.3307.2%
Sample A 1.250-1.26049.8%

Note: Table shows example data. B₀ represents the maximum binding (zero standard). % Binding is often calculated as (Avg OD / Avg B₀ OD) * 100.

Assay Validation and Troubleshooting

A self-validating protocol includes checks for precision and accuracy.

ParameterAcceptance CriteriaRationale
Standard Curve R² > 0.98Ensures a good fit of the regression model to the standard points.[18]
Replicate CV (%) ≤ 20%The Coefficient of Variation measures the precision of your pipetting and the assay's reproducibility.[21]
Spike and Recovery 80-120%Assesses accuracy by adding a known amount of standard to a sample and measuring if the detected amount matches the expected amount.
Linearity of Dilution 80-120%Assesses for matrix effects by serially diluting a sample and checking if the calculated concentrations are consistent across dilutions.
Common Troubleshooting Scenarios
ProblemPotential Cause(s)Recommended Solution(s)
Poor Standard Curve - Improper standard reconstitution or dilution. - Pipetting error. - Degraded standard.- Remake the standard curve carefully.[24] - Use calibrated pipettes and proper technique.[24] - Use fresh standards; avoid multiple freeze-thaw cycles.[18]
Weak or No Signal - Reagents not at room temperature. - Insufficient incubation time. - Incorrect reagent was added or a step was skipped.- Ensure all reagents are at room temperature before starting.[13] - Adhere strictly to the incubation times in the protocol.[24] - Carefully review the protocol and repeat the assay.
High Background - Insufficient washing. - Contaminated wash buffer or substrate. - Plate not read immediately after adding stop solution.- Increase the number of washes or the soak time during washing.[22] - Use fresh, sterile buffers. The substrate should be colorless.[25] - Read the plate within 10 minutes of stopping the reaction.[12]
High CV / Poor Replicates - Inaccurate pipetting. - Bubbles in wells. - Inconsistent timing between wells. - Edge effects (temperature/evaporation variation).- Use a multichannel pipette for consistency.[13] - Ensure no bubbles are present before reading.[24] - Use a plate sealer during incubations and work efficiently.[25]

Conclusion

The competitive ELISA is a robust and sensitive method for the quantification of the small peptide Endothelin (16-21) in a variety of biological samples. By understanding the core principles of the assay, adhering to meticulous sample and reagent preparation, and employing rigorous data analysis techniques, researchers can generate highly accurate and reproducible data. This application note serves as a foundational guide to empower scientists in their investigation of the endothelin system and its role in health and disease.

References

  • Troubleshooting of Competition (Inhibition) ELISA. Creative Biolabs Antibody. [Link]

  • Endothelin - Wikipedia. Wikipedia. [Link]

  • Endothelin. National Center for Biotechnology Information (PMC, NIH). [Link]

  • The principle and method of ELISA. MBL Life Science - JAPAN. [Link]

  • ELISA Data Analysis Best Practices. Biocompare. [Link]

  • How to Analyze ELISA Data: A Practical Guide for Scientists Getting Started. Bitesize Bio. [Link]

  • ELISA Troubleshooting Guide. Bio-Techne. [Link]

  • Endothelin - wikidoc. Wikidoc. [Link]

  • Structure-activity studies on endothelin (16-21), the C-terminal hexapeptide of the endothelins, in the guinea-pig bronchus. National Center for Biotechnology Information (PMC). [Link]

  • Comprehensive Guide to ELISA Assay Validation: Best Practices & Key Insights. NorthEast BioLab. [Link]

  • 1EDN: HUMAN ENDOTHELIN-1. RCSB PDB. [Link]

  • ELISA Troubleshooting Guide. Biocompare. [Link]

  • An overview of ELISA: a review and update on best laboratory practices for quantifying peptides and proteins in biological fluids. National Center for Biotechnology Information (PMC). [Link]

  • Competitive ELISA protocol. St John's Laboratory. [Link]

  • ELISA: The Complete Guide. Antibodies.com. [Link]

  • ELISA Kit for Endothelin 1 (EDN1). Cloud-Clone Corp. [Link]

  • Elabscience® Rat ET-1(Endothelin 1) ELISA Kit. Elabscience. [Link]

  • Rabbit ET-1 (Endothelin 1) ELISA Kit. Elabscience. [Link]

  • Competition between bound and free peptides in an ELISA-based procedure that assays peptides derived from protein digests. National Center for Biotechnology Information (PMC). [Link]

  • A systematic review and meta-analysis of the endothelial-immune candidate biomarker endoglin in rheumatic diseases. National Center for Biotechnology Information (PMC). [Link]

  • Endothelin: A Potential Universal Systemic Biomarker. Bentham Science Publishers. [Link]

  • Endothelin: A Potential Universal Systemic Biomarker | Request PDF. ResearchGate. [Link]

  • Endothelin-1 and endothelial nitric oxide (eNOs) synthase as predictive biomarkers of clinical-subclinical atherosclerosis related to diabetes mellitus: a cross-sectional study. National Center for Biotechnology Information (PMC). [Link]

  • Could Endothelin-1 Be a Promising Neurohormonal Biomarker in Acute Heart Failure? MDPI. [Link]

  • ELISA Protocols. Bio-Rad Antibodies. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Endothelin (16-21) Stability at -20°C

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who experience rapid, unexplained losses in peptide bioactivity.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who experience rapid, unexplained losses in peptide bioactivity. Endothelin (16-21)—the C-terminal hexapeptide of Endothelin-1 with the sequence His-Leu-Asp-Ile-Ile-Trp[1]—presents highly specific storage challenges.

Peptide degradation is not random; it is a deterministic chemical process driven by environmental variables. To achieve absolute stability at -20°C, we must move beyond generic storage advice and implement protocols based on the specific molecular vulnerabilities of the Endothelin (16-21) sequence.

Part 1: Molecular Vulnerability Profile of Endothelin (16-21)

To prevent degradation, we must first understand the causality behind it. The Endothelin (16-21) sequence contains three critical residues that act as primary failure points under suboptimal storage conditions.

ResiduePositionPrimary Degradation PathwayMechanistic Causality
Histidine (His) 16Moisture AbsorptionThe imidazole moiety is essential for biological activity[2] but acts as a moisture sink, leading to rapid deliquescence (absorbing moisture from the air)[3].
Aspartic Acid (Asp) 18Hydrolysis & IsomerizationThe beta-carboxylic function is highly hygroscopic. Under acidic conditions or in the presence of localized water, it is prone to hydrolysis and deamidation[4].
Tryptophan (Trp) 21OxidationThe L-configuration of the Trp-21 indole ring is strictly required for receptor interaction[2]. It is highly susceptible to reactive oxygen species (ROS) and photochemical degradation[4].

Part 2: Troubleshooting & FAQs

Q1: My lyophilized Endothelin (16-21) was stored at -20°C, but after a month, the powder looks gummy and has lost its receptor binding affinity. What happened? Causality: You are observing deliquescence combined with oxidation . Peptides containing Asp and His readily absorb atmospheric moisture if the vial is opened while the glass is still cold[3]. This condensation creates a localized micro-aqueous environment on the peptide surface. Once hydrated, the Trp-21 residue becomes exponentially more vulnerable to oxidation, leading to a loss of the L-configuration integrity required for receptor binding[2]. Solution: Never open a cold vial. Vials must be equilibrated to room temperature in a desiccator prior to opening to prevent atmospheric water condensation[5].

Q2: I need to use this peptide over several weeks. Can I dissolve it in water and keep the stock solution at -20°C? Causality: No. The shelf-life of peptides in solution is drastically shorter than in lyophilized form[3]. Water acts as a reactant for Asp-18 hydrolysis and facilitates the oxidation of Trp-21[6]. Furthermore, repeated freeze-thaw cycles induce localized pH shifts as buffers crystallize, accelerating degradation and causing peptide aggregation[4]. Solution: If liquid storage is unavoidable, dissolve the peptide in a sterile buffer at pH 5–6 (which minimizes Asp hydrolysis), aliquot into single-use non-absorbing plastic or glass vials, and freeze immediately at -20°C[3].

Q3: Does the choice of storage gas actually matter for a -20°C freezer? Causality: Absolutely. At -20°C, molecular kinetics are slowed but not halted. Oxygen trapped in the vial headspace will continuously react with the Trp-21 indole ring over time, causing the peptide to change color (browning) and lose activity[5]. Solution: Purging the headspace with an inert, heavy gas like Argon or anhydrous Nitrogen displaces the oxygen, effectively halting oxidative degradation[6].

Part 3: Self-Validating Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems . If executed correctly, the physical state of the peptide itself will confirm the success of the protocol.

Protocol A: Lyophilized Peptide Aliquoting and Anaerobic Storage

Use this protocol upon initial receipt of the synthesized peptide.

  • Thermal Equilibration: Transfer the sealed vial of Endothelin (16-21) from the -20°C freezer directly into a vacuum desiccator. Allow it to equilibrate to room temperature for 60–90 minutes.

    • Mechanistic Reasoning: Prevents atmospheric water from condensing on the hygroscopic Asp-18 and His-16 residues[5].

  • Controlled Environment: Open the vial only inside a dry glove box or under a continuous stream of dry Nitrogen.

  • Aliquoting: Rapidly weigh and distribute the peptide into sterile, amber glass vials.

    • Mechanistic Reasoning: Amber glass prevents the photochemical degradation of Trp-21[4], while glass prevents the hydrophobic adsorption common with polypropylene vials[6].

  • Inert Purging: Gently blow anhydrous Argon or Nitrogen into each vial for 10 seconds to displace ambient air[6].

  • Sealing: Cap tightly, wrap the seal with Parafilm, and immediately transfer to -20°C.

Validation Check: A successful moisture-free and oxygen-free storage environment will maintain the peptide as a fluffy, free-flowing white powder. Any transition to a sticky, gummy texture or a yellow/brown discoloration indicates a breach in the desiccator protocol or active Trp oxidation[5].

Protocol B: Reconstitution and Liquid Aliquoting

Use this protocol only when lyophilized aliquoting is impossible due to microgram quantities.

  • Solvent Preparation: Prepare a sterile buffer at pH 5.5. Degas the buffer using sonication under vacuum for 15 minutes.

    • Mechanistic Reasoning: Degassing removes dissolved oxygen, protecting Trp-21[5], while pH 5.5 minimizes Asp-18 deamidation/hydrolysis[3].

  • Reconstitution: Add the degassed buffer to the room-temperature equilibrated peptide vial. Swirl gently; do not vortex vigorously.

  • Sterile Filtration: Pass the solution through a 0.2 µm low-protein-binding filter (e.g., PTFE).

    • Mechanistic Reasoning: Bacterial contamination rapidly degrades peptides in solution[3].

  • Aliquoting: Dispense into single-use aliquots (e.g., 50 µL) to entirely eliminate freeze-thaw cycles[7].

  • Flash Freezing: Snap-freeze the aliquots in liquid nitrogen before transferring to -20°C.

Validation Check: Measure the pH of a "dummy" aliquot after one freeze-thaw cycle. If the pH deviates by more than 0.2 units, your buffer capacity is insufficient to handle the localized concentration gradients formed during freezing, which will accelerate Asp hydrolysis[4].

Part 4: Degradation & Prevention Workflow

The following diagram maps the specific vulnerabilities of Endothelin (16-21) to their respective environmental triggers and required prevention strategies.

EndothelinStorage Peptide Endothelin (16-21) Sequence: HLDIIW Risk1 Trp-21 Oxidation Risk Peptide->Risk1 Risk2 Asp-18 & His-16 Moisture Absorption Peptide->Risk2 StateL Lyophilized Storage (-20°C) Risk1->StateL Threatens StateS Solution Storage (-20°C) Risk1->StateS Accelerates in Risk2->StateL Threatens Risk2->StateS Accelerates in Prev1 Argon/N2 Purge Displaces Oxygen StateL->Prev1 Prev2 Desiccator Thaw Prevents Condensation StateL->Prev2 Prev3 Single-Use Aliquots No Freeze-Thaw StateS->Prev3 Prev4 Degassed pH 5-6 Buffer Prevents Hydrolysis StateS->Prev4

Workflow of Endothelin (16-21) degradation pathways and targeted prevention strategies at -20°C.

Sources

Optimization

Optimizing Endothelin (16-21) peptide recovery after lyophilization

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the reconstitution of short, highly hydrophobic peptide fragments.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the reconstitution of short, highly hydrophobic peptide fragments. Endothelin (16-21)—sequence His-Leu-Asp-Ile-Ile-Trp (HLDIIW)—presents a unique set of biophysical challenges.

Unlike full-length Endothelin-1, which contains stabilizing disulfide bridges and a balance of hydrophilic residues, the (16-21) hexapeptide is overwhelmingly hydrophobic (66% of its sequence) and contains a highly oxidation-prone Tryptophan (Trp) residue. Improper handling during and after lyophilization will result in irreversible aggregation, loss of biological activity, and experimental failure.

This guide is designed to move beyond basic instructions. We will explore the causality behind peptide behavior and provide a self-validating framework to ensure maximum recovery of Endothelin (16-21) for your downstream assays.

Workflow: Optimal Recovery of Lyophilized Endothelin (16-21)

Workflow A Lyophilized ET(16-21) (HLDIIW) B Equilibrate to RT (Desiccator, 30 min) A->B C Primary Solubilization (100% DMSO, minimal vol) B->C D Vortex & Sonicate (Avoid heating) C->D E Aqueous Dilution (Dropwise into pH 7.4 Buffer) D->E F Sterile Filtration & Aliquoting (Argon overlay, store -80°C) E->F

Workflow for the optimal recovery and solubilization of lyophilized Endothelin (16-21).

Section 1: Troubleshooting FAQs

Q1: Why does my Endothelin (16-21) form a cloudy suspension when I add PBS directly to the lyophilized vial? The Science: Endothelin (16-21) has a net charge of approximately -1 at physiological pH, but its core is dominated by the hydrophobic sequence Leu-Ile-Ile-Trp. When a purely aqueous buffer like PBS is introduced directly to the lyophilized powder, the hydrophobic side chains rapidly associate to minimize contact with water, forming a dense, insoluble kinetic trap (aggregation). The Solution: You must disrupt these intermolecular hydrophobic interactions before introducing water. Always perform a primary solubilization using a strong, polar aprotic solvent like Dimethyl Sulfoxide (DMSO)[1].

Q2: I used DMSO, but the peptide crashed out again when I added my assay buffer. What went wrong? The Science: This is a classic case of localized solvent shock. If you add the peptide-DMSO solution rapidly into a large volume of aqueous buffer (or vice versa), the local concentration of water spikes instantly around the peptide molecules, causing them to precipitate out of the organic phase. The Solution: The organic peptide solution must be added dropwise into the aqueous buffer under continuous, gentle agitation[2]. This ensures a gradual shift in the dielectric constant of the microenvironment, keeping the peptide thermodynamically stable as it transitions into the aqueous phase.

Q3: How does the lyophilization process affect the Tryptophan (Trp-21) residue, and how do I protect it? The Science: Tryptophan contains an electron-rich indole ring that is highly susceptible to oxidative degradation, especially when the lyophilized cake is exposed to atmospheric oxygen and ambient moisture (deliquescence)[3]. Lyophilization increases the surface area of the peptide, inadvertently maximizing its exposure to environmental oxidants. The Solution: Never open a cold vial of lyophilized peptide. Atmospheric moisture will instantly condense on the powder, initiating hydrolysis and oxidation. Equilibrate the vial to room temperature in a desiccator first. For long-term storage of the reconstituted peptide, purge the headspace of your aliquots with an inert gas (Argon or Nitrogen) before freezing at -80°C[4].

Section 2: Quantitative Recovery Metrics

To ensure reproducibility, adhere to the following validated physicochemical parameters when working with Endothelin (16-21).

ParameterRecommended MetricCausality / Mechanistic Impact
Primary Solvent (DMSO) ≤ 5% of final volumeSolubilizes the hydrophobic core (L-I-I-W); keeping it ≤ 5% prevents cellular toxicity in downstream in vitro assays.
Aqueous Diluent PBS (pH 7.4) or sterile H₂OMaintains physiological pH; prevents the His-16 imidazole ring from inappropriate protonation/deprotonation cycling.
Max Stock Concentration 1.0 - 2.0 mg/mLExceeding this threshold exponentially increases the risk of concentration-dependent gelation and aggregation.
Sonication Exposure 3 - 5 bursts (10 sec each)Provides mechanical energy to disrupt hydrogen bonds without causing thermal degradation of Trp-21.
Long-term Storage Temp -80°C (aliquoted)Halts hydrolytic and oxidative degradation pathways; prevents repeated freeze-thaw structural shearing.

Section 3: Validated Step-by-Step Reconstitution Protocol

This protocol is engineered as a self-validating system . By incorporating a spectrophotometric checkpoint, you eliminate the guesswork of visual inspections (which cannot differentiate between true solutions and micro-suspensions).

Phase 1: Equilibration & Primary Solubilization

  • Equilibrate: Remove the lyophilized Endothelin (16-21) vial from -20°C storage. Place it in a desiccator at room temperature for 30 minutes before breaking the seal.

  • Calculate: Determine the required volume of 100% DMSO to achieve a 20 mg/mL intermediate concentration. (e.g., for 1 mg of peptide, use 50 µL of DMSO).

  • Dissolve: Inject the DMSO directly onto the lyophilized cake. Vortex gently for 15 seconds. If the solution is not perfectly clear, apply ultrasonic bath sonication for three 10-second bursts. Ensure the bath water is cold to prevent thermal degradation.

Phase 2: Aqueous Transition 4. Dilute: Prepare your final aqueous buffer (e.g., PBS, pH 7.4) in a separate tube. Place it on a magnetic stirrer at a low speed. 5. Titrate: Using a micropipette, add the peptide-DMSO solution dropwise (1 drop every 2-3 seconds) into the stirring aqueous buffer until you reach your target stock concentration (e.g., 1 mg/mL).

Phase 3: Self-Validation (The A280 Check) 6. Verify: Endothelin (16-21) contains one Tryptophan residue, which absorbs UV light at 280 nm. Blank a spectrophotometer (e.g., NanoDrop) with your final DMSO/PBS solvent ratio. Measure the absorbance of your peptide solution at 280 nm.

  • Causality: If the peptide has formed invisible micro-aggregates, it will scatter light rather than absorb it, resulting in an erratic or artificially inflated baseline. A clean, sharp peak at 280 nm confirms true molecular solubilization.

Phase 4: Storage 7. Aliquot & Purge: Divide the validated stock into single-use aliquots (e.g., 50 µL). Purge the headspace of each tube with Argon gas to displace oxygen, cap tightly, and flash-freeze in liquid nitrogen before transferring to -80°C.

Section 4: Receptor Signaling Context

Understanding the downstream target of Endothelin (16-21) is critical for designing your assays. Unlike Endothelin-1, which activates both ET-A and ET-B receptors, the truncated (16-21) hexapeptide is highly selective. It acts as an agonist specifically for the ET-B receptor , driving endothelium-dependent vasorelaxation via nitric oxide (NO) production[5][6].

Pathway ET Endothelin (16-21) (Agonist) ETB ET-B Receptor (Endothelial Cell) ET->ETB Binds Gq Gq/11 Protein ETB->Gq PLC Phospholipase C (PLC) Gq->PLC IP3 IP3 / DAG PLC->IP3 Ca Intracellular Ca2+ Release IP3->Ca eNOS eNOS Activation (NO Production) Ca->eNOS Relax Vasorelaxation eNOS->Relax NO diffuses to smooth muscle

Endothelin (16-21) targeted ET-B receptor signaling pathway mediating vasorelaxation.

Sources

Troubleshooting

Technical Support Center: Resolving Endothelin (16-21) Peak Tailing in RP-HPLC

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with poor peak shapes when analyzing amphipathic peptides.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with poor peak shapes when analyzing amphipathic peptides. This guide provides a deep-dive troubleshooting framework specifically engineered for Endothelin (16-21) , the C-terminal hexapeptide of Endothelin-1[1].

By synthesizing chromatographic theory with field-proven methodologies, this guide will help you isolate physical system errors from chemical interactions, ensuring robust, self-validating analytical workflows.

Part 1: Root Cause Analysis (FAQs)

Q1: Why does Endothelin (16-21) exhibit severe peak tailing compared to other peptide fragments? Causality: The root cause lies in the peptide's specific sequence: His-Leu-Asp-Ile-Ile-Trp (HLDIIW) [2]. This sequence is highly amphipathic. The N-terminal Histidine (His) has a pKa of ~6.0, meaning it carries a localized positive charge under standard acidic reverse-phase conditions. Simultaneously, traditional silica-based C18 columns possess residual silanol groups (Si-OH) that deprotonate into negatively charged silanoxanes (Si-O⁻) at pH > 3.0[3]. The electrostatic attraction between the protonated Histidine and the ionized silanols creates a secondary ion-exchange retention mechanism. This secondary interaction competes with the primary hydrophobic retention, causing the analyte to "drag" and resulting in an asymmetrical tail[4][5].

Q2: Why is Formic Acid (FA) failing to resolve the tailing, and why is Trifluoroacetic Acid (TFA) recommended? Causality: Formic acid is a weak acid (pKa ~3.75). At a standard 0.1% concentration, the mobile phase pH hovers around 2.7. At this pH, a sub-population of highly acidic free silanols remains ionized, continuing to interact with the basic Histidine residue[4][5]. TFA (pKa ~0.23) is a much stronger acid that lowers the pH to ~2.0, ensuring complete protonation and neutralization of all silanol species. Furthermore, the hydrophobic trifluoroacetate anion acts as a robust ion-pairing agent. It forms an electrostatic complex with the positively charged Histidine, masking the charge and enhancing the peptide's overall hydrophobicity, which yields a sharp, symmetrical peak[4].

Q3: How do I differentiate between chemical tailing (silanol interactions) and physical system issues? Causality: Physical system defects—such as column bed collapse, extra-column dead volume from improper PEEK fittings, or a blocked inlet frit—will cause all peaks in a chromatogram to tail[6][7]. Chemical tailing, however, is analyte-specific[6]. You must validate the system using a neutral marker before altering your chemistry (see Protocol 1).

Mechanism His Histidine (Net +) Silanol Silanol (Si-O⁻) His->Silanol pH > 3.0 Electrostatic TFA TFA⁻ Ion-Pair His->TFA pH 2.0 Ion-Pairing Tail Peak Tailing Silanol->Tail Sym Sharp Peak TFA->Sym

Caption: Mechanistic pathway of secondary silanol interactions vs. TFA ion-pairing.

Part 2: Self-Validating Experimental Protocols

To ensure scientific integrity, never assume the column chemistry is at fault without first validating the physical flow path.

Protocol 1: The Self-Validating System Suitability Test (SST)

Purpose: To definitively isolate extra-column volume or hardware issues from peptide-specific chemical interactions[6][8].

  • Preparation: Prepare a system suitability solution containing 10 µg/mL Uracil (a neutral, non-retained void volume marker) and 50 µg/mL Endothelin (16-21) in the initial mobile phase conditions.

  • Injection: Inject 2 µL of the SST solution onto your current C18 column.

  • Analysis: Calculate the USP Tailing Factor ( As​ ) for both peaks at 5% peak height[9].

  • Validation Logic:

    • If Uracil As​ > 1.5: The issue is physical. Check for tubing slippage at the column inlet, improper ferrule depth, or a partially blocked frit[7][8]. Do not change mobile phases until Uracil is symmetrical.

    • If Uracil As​ < 1.2 but Endothelin As​ > 1.5: The system is physically sound. The tailing is chemical (secondary interactions). Proceed to Protocol 2.

Workflow Start Analyze Peak Tailing (As > 1.5) Val Inject Uracil (Neutral) Start->Val SysIssue System Issue: Fix Fittings/Dead Volume Val->SysIssue Uracil Tails ChemIssue Chemical Issue: Silanol Interactions Val->ChemIssue Uracil is Symmetrical pH Use 0.1% TFA (pH ~2.0) ChemIssue->pH Temp Increase Temp to 50°C ChemIssue->Temp Col Use End-capped C18 ChemIssue->Col Success Symmetrical Peak (As < 1.2) pH->Success Temp->Success Col->Success

Caption: Diagnostic workflow for isolating physical vs. chemical causes of peak tailing.

Protocol 2: Mobile Phase & Temperature Optimization

Purpose: To suppress silanol activity and improve the mass transfer kinetics of the highly hydrophobic C-terminus (Ile-Ile-Trp).

  • Mobile Phase Preparation:

    • Solvent A: HPLC-grade Water with 0.1% v/v TFA.

    • Solvent B: HPLC-grade Acetonitrile with 0.1% v/v TFA.

    • Causality: Acetonitrile is preferred over Methanol for Endothelin (16-21) because its lower viscosity and higher elution strength better solvate the bulky hydrophobic tail (IIW), preventing on-column aggregation[10].

  • Temperature Control: Set the column oven to 50°C .

    • Causality: The hydrophobic tail of Endothelin (16-21) causes sluggish diffusion into and out of the stationary phase pores. Elevating the temperature decreases mobile phase viscosity, thereby increasing the analyte's diffusion coefficient. This accelerates mass transfer and sharpens the peak.

  • Column Selection: Install a fully end-capped, high-purity Type B silica column or an Ethylene Bridged Hybrid (BEH) column.

    • Causality: End-capping reagents block residual silanols, while Type B silica lacks the trace metal impurities (like Iron or Aluminum) that can chelate with the Histidine and Aspartic acid residues of the peptide[9][10].

Part 3: Quantitative Data & Troubleshooting Matrices

Use the following empirical data matrices to benchmark your system's performance and guide your consumable selections.

Table 1: Impact of Mobile Phase Additives on Endothelin (16-21) Peak Symmetry
Mobile Phase AdditiveApprox. pHSilanol Ionization StateExpected USP Tailing Factor ( As​ )Mechanistic Outcome
0.1% Formic Acid ~2.7Partially Ionized1.8 - 2.2Incomplete silanol protonation; weak ion-pairing leads to severe tailing.
0.1% Phosphoric Acid ~2.1Suppressed1.4 - 1.6Good silanol suppression, but lacks hydrophobic ion-pairing. Not MS compatible.
0.1% TFA ~2.0Fully Suppressed1.0 - 1.1Complete silanol suppression; strong hydrophobic ion-pairing yields ideal symmetry.
Table 2: Column Chemistry vs. USP Tailing Factor
Stationary Phase TypeSilanol ActivityRecommended Use CaseExpected Asymmetry ( As​ )
Standard C18 (Type A Silica) HighNot recommended for basic/amphipathic peptides.> 2.0
Fully End-capped C18 (Type B) LowRoutine UV analysis with TFA ion-pairing.1.1 - 1.3
Sterically Protected C18 LowLow pH stability applications requiring long column life.1.1 - 1.2
Ethylene Bridged Hybrid (BEH) Ultra-LowLC-MS analysis where TFA must be avoided (using Formic Acid).1.0 - 1.2

References

  • Title: Peak Tailing in HPLC | Source: Element Lab Solutions | URL
  • Title: The Importance of Understanding Secondary Interactions When Analysing Peptides | Source: Chromatography Today | URL
  • Title: How to Reduce Peak Tailing in HPLC?
  • Title: Troubleshooting Peak Shape Problems in HPLC | Source: Waters Corporation | URL
  • Title: What are common causes of peak tailing when running a reverse-phase LC column?
  • Title: Endothelin Peptide | Source: QYAOBIO | URL
  • Title: What Causes Peak Tailing in HPLC? | Source: Chrom Tech, Inc.
  • Title: The C-terminal hexapeptide, endothelin-(16-21)
  • Title: Common Causes Of Peak Tailing in Chromatography | Source: ALWSCI | URL
  • Title: LC Troubleshooting Essentials | Source: LCGC International | URL

Sources

Optimization

Endothelin (16-21) mass spectrometry ionization troubleshooting

Welcome to the Technical Support Center for the mass spectrometric analysis of Endothelin (16-21). This hexapeptide, characterized by the sequence His-Leu-Asp-Ile-Ile-Trp (HLDIIW) and an average molecular weight of 795.9...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the mass spectrometric analysis of Endothelin (16-21). This hexapeptide, characterized by the sequence His-Leu-Asp-Ile-Ile-Trp (HLDIIW) and an average molecular weight of 795.94 Da[1],[2], presents a unique set of physicochemical challenges during Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI)[3],[4]. The presence of a highly basic Histidine, an acidic Aspartic acid, a highly hydrophobic C-terminal tail[5], and an oxidation-prone Tryptophan requires precise methodological control to ensure robust ionization and reproducible quantification.

Section 1: Diagnostic Data Matrix

To effectively troubleshoot signal loss or spectral complexity, you must first understand the expected ion distribution. The following table summarizes the critical monoisotopic mass-to-charge (m/z) ratios for Endothelin (16-21) in positive ESI mode.

Ion SpeciesModification / StateMonoisotopic m/zDiagnostic Significance
[M+H]+ Protonated precursor796.43 Primary target for quantification.
[M+2H]2+ Doubly protonated398.72 Indicates highly acidic mobile phase.
[M+Na]+ Sodium adduct818.42 Indicates poor desalting or glass leaching.
[M+K]+ Potassium adduct834.39 Indicates buffer contamination.
[M+O+H]+ Tryptophan oxidation812.43 Indicates ROS exposure or photo-oxidation.
[M-H2O+H]+ In-source water loss778.42 Indicates excessive declustering potential/temperature.
Section 2: Mechanistic Troubleshooting Guides
Issue 1: Severe Signal Attenuation & Carryover (The Hydrophobic Tail Effect)
  • Causality: The C-terminal segment (-Ile-Ile-Trp) creates a dense hydrophobic patch[5]. In reversed-phase LC-MS, this leads to severe non-specific binding to column stationary phases, PEEK tubing, and autosampler components, resulting in exponential signal decay and high inter-run carryover.

  • Self-Validating Protocol:

    • Baseline Assessment: Inject a matrix blank (0.1% Formic Acid in water). Monitor m/z 796.43. If the peak area exceeds 5% of your Lower Limit of Quantification (LLOQ), carryover is active.

    • System Purge: Replace the autosampler wash solution with a high-elutropic-strength mixture: 50% Acetonitrile (ACN), 25% Isopropanol (IPA), 25% Water + 0.1% Formic Acid. The IPA disrupts the hydrophobic interactions of the Ile-Ile-Trp motif.

    • Column Optimization: Switch from a heavily end-capped C18 column to a C8 or C4 column. The shorter alkyl chains reduce the retention factor for the hydrophobic tail.

    • Validation: Execute a sequence of Blank -> High Standard -> Blank 1 -> Blank 2. The system is validated when Blank 1 shows <1% of the High Standard signal.

Issue 2: Signal Splitting via Tryptophan Oxidation (+16 Da)
  • Causality: The indole ring of the C-terminal Tryptophan is highly susceptible to reactive oxygen species (ROS) and UV-induced photo-oxidation, rapidly converting to hydroxytryptophan (+16 Da) or N-formylkynurenine (+32 Da). This splits the ion current, drastically reducing the primary[M+H]+ signal.

  • Self-Validating Protocol:

    • Spectral Audit: Extract ion chromatograms (EIC) for m/z 812.43 and 828.43. A peak area ratio of oxidized/native > 0.1 indicates a critical oxidation issue.

    • Sample Protection: Immediately switch all sample preparations to amber, low-bind polypropylene vials to block UV light.

    • Antioxidant Spiking: Add 1–5 mM Methionine or 0.1% Ascorbic Acid to the sample diluent. Methionine acts as a sacrificial antioxidant, oxidizing preferentially over the peptide's Tryptophan.

    • Validation: Re-analyze the sample. The system is validated when the m/z 812.43 signal drops below the limit of detection.

Issue 3: Extensive Adduct Formation (+22 Da, +38 Da)
  • Causality: The Aspartic acid (Asp) residue provides a localized electronegative pocket that readily coordinates with ambient Na+ and K+ ions. If the mobile phase lacks sufficient protons to neutralize the Asp carboxylate group, the peptide will ionize as a metal adduct rather than the desired [M+H]+ species.

  • Self-Validating Protocol:

    • Identification: Check the MS1 full scan for dominant peaks at m/z 818.42 and 834.39.

    • Desalting: Implement Solid-Phase Extraction (SPE) using a polymeric reversed-phase sorbent (e.g., HLB) prior to MS injection. Wash with 5% Methanol to elute salts before eluting the peptide.

    • Mobile Phase Correction: Ensure all solvents are strictly LC-MS grade. Increase the Formic Acid concentration in the mobile phase from 0.1% to 0.2% to drive the equilibrium toward full protonation.

Section 3: Logical Troubleshooting Workflow

G Start Low [M+H]+ Signal (m/z 796.4) CheckMass Check MS1 Spectra for Mass Shifts Start->CheckMass Oxidation m/z 812.4 / 828.4 (Trp Oxidation) CheckMass->Oxidation Adducts m/z 818.4 / 834.4 (Na+/K+ Adducts) CheckMass->Adducts NoShift No Mass Shifts Detected CheckMass->NoShift FixOx Add Antioxidants (Methionine) & Use Amber Vials Oxidation->FixOx FixAdd SPE Desalting & Increase Formic Acid to 0.2% Adducts->FixAdd CheckLC Analyze LC & Source NoShift->CheckLC Carryover High Blank Signal (Hydrophobic Binding) CheckLC->Carryover Source Poor Desolvation CheckLC->Source FixCarry Increase Wash Organic % (Add Isopropanol) Carryover->FixCarry FixSource Increase ESI Temp & Drying Gas Flow Source->FixSource

Diagnostic workflow for resolving Endothelin (16-21) mass spectrometry ionization failures.

Section 4: Application FAQs

Q: Should I use positive or negative ESI mode for Endothelin (16-21)? A: Positive ESI mode is highly recommended. The N-terminal Histidine (His) contains an imidazole ring (pKa ~6.0) that acts as an excellent proton acceptor in acidic conditions[3]. While the Aspartic acid (Asp) allows for negative mode ionization, the signal-to-noise ratio is vastly superior in positive mode when utilizing 0.1%–0.2% Formic Acid to drive the formation of [M+H]+ and[M+2H]2+.

Q: What is the optimal fragmentation strategy for MRM/SRM assays? A: For targeted quantification, Collision-Induced Dissociation (CID) of the [M+H]+ precursor (m/z 796.4) typically yields strong y-ions. Because the Asp-Ile bond is highly labile under CID conditions, monitoring the y3 ion (m/z 415.2, corresponding to Ile-Ile-Trp) or the y4 ion (m/z 530.3, corresponding to Asp-Ile-Ile-Trp) provides high-specificity transitions for triple quadrupole systems.

Q: Why does my peptide signal disappear when I dry it down and reconstitute it? A: The extreme hydrophobicity of the Ile-Ile-Trp tail causes the peptide to irreversibly adsorb to the walls of the microcentrifuge tube during lyophilization or vacuum centrifugation. Solution: Never dry Endothelin (16-21) completely. If concentration is required, stop the vacuum drying while ~10 µL of liquid remains, or ensure the reconstitution buffer contains at least 20% Acetonitrile and 0.1% Formic Acid to aggressively resolubilize the peptide.

References
  • [1] Title: Endothelin (16-21) (E-PP-1096) - Elabscience. Source: elabscience.com. URL:[Link]

  • [5] Title: Development of agonists of endothelin-1 exhibiting selectivity towards ETA receptors. Source: nih.gov. URL:[Link]

  • [3] Title: An Overview of the Potential of Mass Spectrometry in the Study of Peptide Drug Conjugates. Source: jchemrev.com. URL:[Link]

  • [4] Title: Mass Spectrum - Custom peptides. Source: genosphere-biotech.com. URL:[Link]

Sources

Troubleshooting

Technical Support Center: Minimizing Endothelin (16-21) Oxidation

Welcome to the Technical Support Center for Endothelin (16-21) sample preparation. Endothelin (16-21) is a highly potent C-terminal hexapeptide fragment (Sequence: His-Leu-Asp-Ile-Ile-Trp or HLDIIW ) derived from Endothe...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Endothelin (16-21) sample preparation. Endothelin (16-21) is a highly potent C-terminal hexapeptide fragment (Sequence: His-Leu-Asp-Ile-Ile-Trp or HLDIIW ) derived from Endothelin-1. Due to the presence of a C-terminal Tryptophan (Trp) and an N-terminal Histidine (His), this peptide is notoriously susceptible to artifactual oxidation during extraction, handling, and LC-MS analysis.

This guide provides field-proven, self-validating protocols to help you troubleshoot mass shifts, prevent sample degradation, and ensure high scientific integrity in your quantitative assays.

Mechanistic Overview: The Tryptophan Oxidation Cascade

The primary liability in the Endothelin (16-21) sequence is the C-terminal Tryptophan (Trp21). The indole ring of Trp is highly reactive to reactive oxygen species (ROS), singlet oxygen, and photo-oxidation. Understanding this pathway is critical for diagnosing unexpected mass shifts in your spectra[1].

TrpOxidation Trp Tryptophan (Trp) Native Mass OH_Trp Hydroxytryptophan (+16 Da) Trp->OH_Trp ROS / O2 NFK N-formylkynurenine (NFK) (+32 Da) Trp->NFK 1O2 / Ozone OH_Trp->NFK Oxidation Kyn Kynurenine (Kyn) (+4 Da) NFK->Kyn Hydrolysis (-CO)

Mechanistic pathway of Tryptophan oxidation in Endothelin (16-21) during sample preparation.

Troubleshooting Guide & FAQs

Q1: Why am I seeing +16 Da, +32 Da, and +4 Da mass shifts in my LC-MS analysis of Endothelin (16-21)? These mass shifts are the classic chemical signatures of Tryptophan oxidation occurring during your sample preparation.

  • +16 Da: Corresponds to Hydroxytryptophan (addition of one oxygen atom to the indole ring).

  • +32 Da: Corresponds to N-formylkynurenine (NFK), caused by the addition of two oxygen atoms and the subsequent opening of the pyrrole ring.

  • +4 Da: Corresponds to Kynurenine (Kyn), which forms when NFK undergoes deformylation (loss of carbon monoxide, -28 Da from the +32 Da state)[1]. Causality: If you observe these peaks, your sample has been exposed to ambient oxygen, UV/visible light, or pro-oxidant chemicals (like peroxides in aged ether or residual polymerization agents in gels) prior to injection.

Q2: I am isolating Endothelin (16-21) from a complex matrix using SDS-PAGE prior to LC-MS. Could this be causing my oxidation? Yes. You must avoid SDS-PAGE if your downstream application is the quantitative LC-MS analysis of Endothelin (16-21). Causality: The polymerization of polyacrylamide gels requires ammonium persulfate (APS) and TEMED, which generate a high localized concentration of free radicals. These reactive oxygen species persist in the gel matrix and will artificially oxidize the C-terminal Trp to NFK (+32 Da) during electrophoresis and in-gel digestion[2]. Solution: Switch to an in-solution extraction or solid-phase extraction (SPE) workflow.

Q3: How can I chemically protect the HLDIIW sequence during extraction? You should spike your lysis and extraction buffers with a sacrificial antioxidant, such as L-Methionine (10–50 mM). Causality: Free L-Methionine acts as a competitive kinetic sink for alkylperoxyl radicals and other ROS. Because the oxidation potential of free methionine is highly favorable, the ROS will preferentially oxidize the free methionine in the buffer rather than attacking the structural integrity of the Trp indole ring in your target peptide[3].

Q4: Does lighting in the laboratory actually affect this specific peptide? Absolutely. Tryptophan absorbs light in the UV and near-UV spectrum, which can excite molecular oxygen into highly reactive singlet oxygen ( 1O2​ ). This singlet oxygen directly attacks the C2​=C3​ double bond of the Trp pyrrole ring, rapidly forming unstable dioxetane intermediates that resolve into NFK (+32 Da). All sample handling must be performed in amber or foil-wrapped vials.

Quantitative Data: Mass Shifts & Abundance Risk

Use the following table to identify the specific oxidative degradants of Endothelin (16-21) in your mass spectra.

Oxidation ProductMass Shift (Da)Mechanism of FormationRelative Abundance Risk in Poorly Handled Samples
Hydroxytryptophan (OH-Trp) +16.00Addition of one oxygen atom to the indole ring via ROS.High (Primary intermediate)
N-formylkynurenine (NFK) +31.99Addition of two oxygen atoms, opening of the pyrrole ring.High (Common in photo-oxidation)
Kynurenine (Kyn) +4.00Deformylation/hydrolysis of NFK (loss of CO).Moderate (Requires secondary hydrolysis)
Histidine Oxidation (Ox-His) +16.00Oxidation of the imidazole ring (N-terminal His).Low (Trp oxidizes much faster)

Optimized Methodology: Endothelin (16-21) Sample Preparation

To create a self-validating system, run a synthetic Endothelin (16-21) standard through this exact protocol alongside your biological samples. If the standard shows <2% oxidation, your protocol is validated.

Step 1: Buffer Deoxygenation

  • Prepare all extraction buffers (e.g., 0.1% Formic Acid in LC-MS grade water).

  • Sparge the buffers with inert gas (Argon or Nitrogen) for 15–20 minutes to displace dissolved ambient oxygen.

Step 2: Antioxidant Spiking

  • Add L-Methionine to the deoxygenated buffer to achieve a final concentration of 20 mM[3].

  • Note: Do not use DTT or TCEP if your downstream assay relies on disulfide mapping of the parent Endothelin-1, but for the isolated 16-21 fragment, DTT (1-5 mM) can also be used as a secondary radical scavenger.

Step 3: Dark Extraction

  • Transfer biological samples into amber low-bind microcentrifuge tubes.

  • Perform all homogenization, centrifugation, and SPE steps under minimal ambient lighting.

Step 4: Solid-Phase Extraction (SPE) & Elution

  • Load the sample onto a pre-conditioned C18 SPE cartridge.

  • Wash with deoxygenated 5% Acetonitrile / 0.1% Formic acid.

  • Elute the HLDIIW peptide using deoxygenated 60% Acetonitrile / 0.1% Formic acid.

  • Critical: Dry the eluate under a gentle stream of Nitrogen gas, not in a vacuum centrifuge (SpeedVac) that introduces ambient air.

Step 5: LC-MS Injection

  • Reconstitute the dried peptide in 10 µL of deoxygenated mobile phase A.

  • Place in a 4°C autosampler and inject immediately.

SamplePrep Step1 1. Buffer Deoxygenation (Argon/Nitrogen Purge) Step2 2. Antioxidant Addition (20 mM L-Methionine) Step1->Step2 Step3 3. Dark Extraction (Amber Low-Bind Vials) Step2->Step3 Step4 4. Solid-Phase Extraction (Dry under N2 Gas) Step3->Step4 Step5 5. LC-MS Analysis (4°C Autosampler, Immediate) Step4->Step5

Optimized sample preparation workflow to minimize artifactual oxidation of Endothelin (16-21).

References

  • Perdivara, I., Deterding, L. J., Przybylski, M., & Tomer, K. B. (2010). Mass spectrometric identification of oxidative modifications of tryptophan residues in proteins: chemical artifact or post-translational modification? Journal of the American Society for Mass Spectrometry.[Link]

  • König, S., Marco, H. G., & Gäde, G. (2023). Oxidation Products of Tryptophan and Proline in Adipokinetic Hormones—Artifacts or Post-Translational Modifications? Life (MDPI).[Link]

  • Pavon, J. A., Xiao, L., Li, X., Zhao, J., Aldredge, D., Dank, E., Fridman, A., & Liu, Y.-H. (2019). Selective Tryptophan Oxidation of Monoclonal Antibodies: Oxidative Stress and Modeling Prediction. Analytical Chemistry (ACS Publications).[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: Endothelin (16-21) vs. Endothelin (1-15) Fragments in Receptor Pharmacology

As an application scientist specializing in peptide pharmacology and drug discovery, I frequently design assays to evaluate Endothelin Receptor Antagonists (ERAs). Endothelin-1 (ET-1) is a highly potent 21-amino-acid vas...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As an application scientist specializing in peptide pharmacology and drug discovery, I frequently design assays to evaluate Endothelin Receptor Antagonists (ERAs). Endothelin-1 (ET-1) is a highly potent 21-amino-acid vasoconstrictor that signals through two G-protein-coupled receptors: ETA and ETB.

To map the structure-activity relationship (SAR) of ET-1 and develop targeted therapeutics, we rely heavily on peptide fragmentation. Two of the most critical fragments in this domain are Endothelin (1-15) and Endothelin (16-21) . This guide objectively compares their structural properties, mechanistic utility, and experimental deployment, providing a self-validating framework for your own receptor assays.

Structural Causality and Mechanistic Role

The biological activity of ET-1 is dictated by two distinct structural domains: an N-terminal bicyclic core and a linear C-terminal tail. Isolating these domains reveals the causality behind receptor docking and activation.

  • Endothelin (1-15): The Bicyclic Core ET(1-15) contains the N-terminal sequence stabilized by two intramolecular disulfide bonds (Cys1-Cys15 and Cys3-Cys11). Despite retaining this complex, rigid loop structure, ET(1-15) exhibits a complete loss of receptor binding activity 1. This proves a critical mechanistic insight: the bicyclic core is structurally necessary to orient the molecule, but it is fundamentally insufficient for receptor activation on its own.

  • Endothelin (16-21): The Linear Tail ET(16-21) is the linear C-terminal hexapeptide (His-Leu-Asp-Ile-Ile-Trp). Because it retains the essential Trp21 residue, this fragment acts as a selective ETB receptor agonist [[2]](). It demonstrates that the C-terminal tail holds the primary binding determinants required to trigger ETB-mediated smooth muscle contraction 3.

Quantitative Performance Comparison
PropertyEndothelin (1-15)Endothelin (16-21)
Sequence Cys-Ser-Cys-Ser-Ser-Leu-Met-Asp-Lys-Glu-Cys-Val-Tyr-Phe-CysHis-Leu-Asp-Ile-Ile-Trp
Structural Motif Bicyclic Core (Disulfide bonds at 1-15, 3-11)Linear C-terminal Hexapeptide
ETA Receptor Affinity Inactive (Complete loss of binding)Weak / Inactive
ETB Receptor Affinity InactiveActive (Selective Agonist)
Biological Activity None (Fails to induce [Ca2+]i response)Induces smooth muscle contraction (EC50 ~228 nM)
Primary Application Negative structural control in binding assaysETB-selective pathway isolation

Signaling Pathways Visualization

The following diagram illustrates how the structural truncation of ET-1 dictates its downstream signaling cascade.

signaling ET1 Full Endothelin-1 (1-21) ETA ETA Receptor ET1->ETA High Affinity ETB ETB Receptor ET1->ETB High Affinity ET15 Endothelin (1-15) (Bicyclic Core) NoBind No Receptor Activation ET15->NoBind Lacks Binding Domain ET21 Endothelin (16-21) (Linear Tail) ET21->ETA Weak/Inactive ET21->ETB Selective Agonist Ca2 [Ca2+]i Mobilization ETA->Ca2 ETB->Ca2

Endothelin fragment receptor selectivity and downstream signaling pathways.

Experimental Workflows & Self-Validating Protocols

To rigorously evaluate novel ERAs, your assay must be a self-validating system. By running ET(1-15) and ET(16-21) in parallel against full-length ET-1, you establish an internal control loop: the binding assay proves the lack of physical docking, while the calcium assay proves the lack of functional signaling.

Protocol: Radioligand Displacement and Cytosolic Calcium Assay

Step 1: Cell Culture Preparation

  • Isolate and culture rat vascular smooth muscle cells (VSMCs) known to express both ETA and ETB receptors.

  • Seed the cells into 24-well plates (for radioligand assays) and glass-bottom imaging dishes (for calcium imaging).

Step 2: Competitive Radioligand Binding

  • Wash the VSMCs and incubate with 50 pM[125I]-ET-1 in a binding buffer (HEPES-buffered saline with 0.1% BSA) for 2 hours at 37°C.

  • Introduce competing unlabeled peptides: ET-1, ET(1-15), and ET(16-21) at escalating concentrations (10⁻¹¹ to 10⁻⁵ M).

  • Validation Check: Wash the cells, lyse with 0.1 M NaOH, and measure the bound radioactivity. Full ET-1 will yield a standard sigmoidal displacement curve. ET(1-15) will fail to displace the radioligand, confirming the absolute requirement of the C-terminal tail for receptor docking [[1]]().

Step 3: Cytosolic Free Calcium ([Ca2+]i) Measurement

  • Load the VSMCs with 5 µM Fura-2/AM (a ratiometric calcium indicator) for 30 minutes in the dark.

  • Excite the cells alternately at 340 nm and 380 nm, monitoring the emission at 510 nm.

  • Inject 100 nM of ET(16-21). You will observe a rapid, transient spike in the 340/380 ratio, indicating ETB-mediated intracellular calcium mobilization 2.

  • Inject 100 nM of ET(1-15). The ratio will remain at baseline, functionally validating the negative binding assay results and confirming that the N-terminal fragment is biologically inert on its own.

workflow Prep Prepare VSMCs (ETA/ETB Expressing) Assay1 Radioligand Binding ([125I]-ET-1) Prep->Assay1 Assay2 Calcium Imaging (Fura-2/AM) Prep->Assay2 Frag1 ET(1-15) Treatment Result: No Displacement/Spike Assay1->Frag1 Frag2 ET(16-21) Treatment Result: ETB Activation Assay1->Frag2 Assay2->Frag1 Assay2->Frag2

Self-validating experimental workflow for Endothelin fragment activity.

References

  • Source: PubMed (nih.gov)
  • The C-terminal hexapeptide, endothelin-(16-21)
  • Source: MedChemExpress (MCE)

Sources

Comparative

Comparative Efficacy Guide: Endothelin (16-21) vs. Synthetic ETA Antagonists in Vascular Pharmacology

Executive Summary The endothelin (ET) axis is a fundamental regulator of vascular tone and cellular proliferation, primarily governed by the 21-amino acid peptide Endothelin-1 (ET-1)[1]. The physiological effects of ET-1...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The endothelin (ET) axis is a fundamental regulator of vascular tone and cellular proliferation, primarily governed by the 21-amino acid peptide Endothelin-1 (ET-1)[1]. The physiological effects of ET-1 are bifurcated through two distinct G-protein-coupled receptors: ETA , which mediates potent vasoconstriction and smooth muscle proliferation, and ETB , which primarily drives vasodilation via endothelial nitric oxide (NO) release[2][3].

In pharmacological research and drug development, modulating this axis is critical for treating pulmonary arterial hypertension (PAH), chronic kidney disease (CKD), and cardiovascular remodeling[4][5]. This guide objectively compares two distinct pharmacological strategies: the selective ETB receptor agonism of the C-terminal hexapeptide Endothelin (16-21) [6][7], and the direct receptor blockade provided by synthetic ETA antagonists (e.g., BQ-123, Ambrisentan, Macitentan)[4][7].

Mechanistic Divergence: Agonism vs. Antagonism

While both ET(16-21) and ETA antagonists ultimately oppose ET-1-induced hypertension, their causal mechanisms are diametrically opposed. Understanding this divergence is critical for selecting the correct compound for in vitro assays or in vivo disease models.

  • Synthetic ETA Antagonists (e.g., BQ-123, Ambrisentan): These compounds competitively bind to ETA receptors on vascular smooth muscle cells (VSMCs). By blocking endogenous ET-1 binding, they prevent the Gq-coupled intracellular calcium mobilization that drives vasoconstriction[2][8].

  • Endothelin (16-21): Comprising the sequence His-Leu-Asp-Ile-Ile-Trp, ET(16-21) is a truncated peptide that acts as a highly selective ETB receptor agonist[9][10]. Instead of blocking the constrictor receptor, it activates ETB receptors on endothelial cells. This stimulates endothelial nitric oxide synthase (eNOS) to release NO, which subsequently diffuses into VSMCs to induce vasorelaxation[3][11].

EndothelinSignaling cluster_ETA Vascular Smooth Muscle (VSMC) cluster_ETB Endothelial Cell ET1 Endothelin-1 (ET-1) ETA ETA Receptor ET1->ETA ETB ETB Receptor ET1->ETB Ca Intracellular Ca2+ ↑ ETA->Ca Constriction Vasoconstriction Ca->Constriction Antagonist ETA Antagonists (e.g., BQ-123) Antagonist->ETA Blocks eNOS eNOS Activation ETB->eNOS NO Nitric Oxide (NO) eNOS->NO NO->Constriction Inhibits Dilation Vasodilation NO->Dilation ET1621 Endothelin (16-21) ET1621->ETB Agonizes

Mechanistic divergence of ET(16-21) ETB agonism versus synthetic ETA receptor antagonism.

Quantitative Efficacy & Binding Affinity

To select the appropriate tool, researchers must evaluate receptor selectivity and potency. ET(16-21) is highly specific to ETB, exhibiting virtually no contractile activity at ETA receptors[8][9]. Conversely, synthetic antagonists vary from peptide-based ETA-selective blockers to non-peptide dual antagonists.

CompoundPharmacological ClassTarget ReceptorPrimary Vascular EffectKey Efficacy Metric
Endothelin (16-21) Truncated Peptide AgonistETB (Selective)Endothelium-dependent vasodilationEC50 ~228 nM (ETB, bronchus)[7]
BQ-123 Cyclic Peptide AntagonistETA (Selective)Prevents ET-1 vasoconstrictionIC50 ~10-80 nM (ETA, aorta)[12]
Ambrisentan Non-peptide AntagonistETA (Selective)Prevents ET-1 vasoconstrictionHigh-affinity ETA blockade[4]
Macitentan Non-peptide AntagonistETA / ETB (Dual)Prevents ET-1 vasoconstrictionDual blockade[4][7]

Experimental Methodologies: Self-Validating Protocols

When comparing an endothelium-dependent vasodilator like ET(16-21) against a direct smooth muscle antagonist like BQ-123, the experimental setup must strictly control for endothelial integrity and tissue-specific receptor distribution.

Expert Insight on Causality: The choice of tissue is paramount. The rat aorta possesses a homogeneous population of ETA receptors on its smooth muscle, making it ideal for validating ETA antagonists[8]. However, the guinea-pig bronchus expresses ETB receptors directly on its smooth muscle; thus, ET(16-21) will paradoxically cause contraction in the bronchus, whereas it causes relaxation in the aorta via endothelial NO[10][11][12].

Protocol: Isometric Tension Recording for Endothelin Modulators

This workflow utilizes isolated rat aorta to evaluate both ETA antagonism and ETB-mediated vasorelaxation.

  • Tissue Preparation: Isolate the thoracic aorta from male Sprague-Dawley rats. Carefully clean the connective tissue and cut into 2-3 mm rings. Crucial Step: Do not rub the lumen; the endothelium must remain strictly intact to observe ET(16-21) efficacy.

  • Equilibration: Mount the rings in a 10 mL organ bath containing Krebs-Henseleit solution at 37°C, continuously aerated with 95% O2 / 5% CO2. Apply a resting tension of 1.5 g and equilibrate for 60 minutes, washing every 15 minutes.

  • Endothelial Validation (Self-Validating Step): Pre-contract the aortic rings with Phenylephrine (1 µM). Once tension plateaus, add Acetylcholine (10 µM).

    • Causality: A rapid relaxation of >80% confirms an intact endothelium, which is an absolute prerequisite for testing ET(16-21)-induced NO release[11][12]. If relaxation fails, discard the tissue.

  • Efficacy Testing - ETA Antagonism (e.g., BQ-123):

    • Wash the tissue thoroughly and re-equilibrate to baseline.

    • Incubate the tissue with BQ-123 (1 µM) for 30 minutes.

    • Generate a cumulative concentration-response curve to ET-1 ( 10−10 to 10−7 M).

    • Expected Result: BQ-123 will induce a significant rightward shift in the ET-1 curve, confirming competitive ETA blockade[8][12].

  • Efficacy Testing - ETB Agonism (ET 16-21):

    • Using the endothelium-validated rings, pre-contract with Phenylephrine (1 µM).

    • Add ET(16-21) cumulatively ( 10−9 to 10−5 M).

    • Expected Result: Dose-dependent relaxation in the aorta (via NO)[12].

Workflow Prep Tissue Prep: Isolate Rat Aorta Bath Organ Bath: Equilibrate 60 min Prep->Bath Validate Validation: ACh-induced Relaxation Bath->Validate Test Compound Addition: ET(16-21) vs Antagonist Validate->Test Measure Data Acquisition: Isometric Tension Test->Measure

Self-validating isometric tension recording workflow for evaluating endothelin modulators.

Translational Perspectives & Applications

  • When to use Endothelin (16-21): ET(16-21) remains an indispensable in vitro and in vivo research tool. It is utilized to map ETB-specific pathways without the confounding effects of ETA activation. It is particularly useful for studying endothelial NO coupling, ETB-mediated neuroprotection, and defining the structural requirements of the ET-1 C-terminus[3][7][10].

  • When to use Synthetic ETA Antagonists: Direct ETA antagonists are the preferred choice for translational disease models and clinical applications. In pathologies like PAH, CKD (e.g., Atrasentan, Zibotentan), and oncology, the primary driver is ET-1 over-secretion leading to aberrant ETA-mediated vasoconstriction, inflammation, and fibrosis[4][5][13].

References

  • [9] Endothelin (16-21)[121377-67-1] - Aapptec Peptides. peptide.com. 9

  • [13] Endothelin receptor antagonists (ERAs) can potentially be used as therapeutic drugs to reduce hypertension caused by small molecule tyrosine kinase inhibitors (TKIs). frontiersin.org. 13

  • [4] Endothelin Receptor Antagonists: Status Quo and Future Perspectives for Targeted Therapy. nih.gov. 4

  • [2] Endothelin antagonists. rpsg.org.uk. 2

  • [5] Selective endothelin A receptor antagonism in chronic kidney disease: improving clinical application. nih.gov. 5

  • [1] Endothelins and Endothelin Receptor Antagonists | Circulation. ahajournals.org.1

  • [6] The C-terminal hexapeptide, endothelin-(16-21), discriminates between different endothelin receptors. nih.gov. 6

  • [10] Structure-activity studies on endothelin (16-21), the C-terminal hexapeptide of the endothelins, in the guinea-pig bronchus. nih.gov. 10

  • [12] IRL 1620, Succinyl-[Glu9,Ala11,15]-Endothelin-1(8-21), A Highly Specific Agonist of the ETB Receptor. researchgate.net. 12

  • [7] ETB Agonists and Antagonists | MedChemExpress. medchemexpress.com. 7

  • [11] Induction of endothelium-dependent relaxation in the rat aorta by IRL 1620, a novel and selective agonist at the endothelin ETB receptor. nih.gov. 11

  • [8] Development of agonists of endothelin-1 exhibiting selectivity towards ETA receptors. nih.gov. 8

  • [3] Endothelin peptides. clinisciences.com. 3

Sources

Validation

Cross-reactivity of Endothelin (16-21) antibodies with ET-1 and ET-2

Comprehensive Comparison Guide: Cross-Reactivity of Endothelin (16-21) Antibodies with ET-1 and ET-2 Executive Summary The Endothelin (ET) family consists of three endogenous 21-amino acid isoforms: ET-1, ET-2, and ET-3[...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Comparison Guide: Cross-Reactivity of Endothelin (16-21) Antibodies with ET-1 and ET-2

Executive Summary

The Endothelin (ET) family consists of three endogenous 21-amino acid isoforms: ET-1, ET-2, and ET-3[1]. Widely recognized as the most potent endogenous vasoconstrictors in the human cardiovascular system, accurately quantifying these peptides is a critical requirement in drug development and biomarker profiling[2]. However, distinguishing between these isoforms presents a significant immunochemical challenge due to their high structural homology[3]. This guide provides an in-depth technical comparison of antibodies targeting the highly conserved C-terminal hexapeptide, Endothelin (16-21), versus isoform-specific alternatives.

Structural Mechanics: The Basis of Cross-Reactivity

Endothelins possess a unique bicyclic structure stabilized by two intra-chain disulfide bridges (Cys1-Cys15 and Cys3-Cys11)[4]. The primary structural divergence among the isoforms occurs within the N-terminal and loop regions. Specifically, ET-1 and ET-2 differ by only two amino acids at positions 6 and 7 (ET-1: Leu6, Met7; ET-2: Trp6, Leu7)[1][2].

In contrast, the linear C-terminal hexapeptide—Endothelin (16-21), sequence His-Leu-Asp-Ile-Ile-Trp—is 100% conserved across ET-1, ET-2, and ET-3[5][6]. This region is biologically critical for binding to both ETA and ETB receptors[7][8]. Because sequence homology exceeding 75% almost guarantees antibody cross-reactivity[3], antibodies raised against the ET(16-21) fragment inherently function as "pan-endothelin" detectors. They exhibit near 100% cross-reactivity with all mature ET isoforms but show negligible binding to Big Endothelin-1, where the C-terminal Trp21 is not exposed due to the uncleaved Val22 residue[1][6].

ET_Processing A Prepro-Endothelin (212 aa) B Big Endothelin (1-38) Inactive Precursor A->B Furin-like Proteases C Mature ET-1 / ET-2 / ET-3 Conserved 16-21 C-Terminus B->C Endothelin Converting Enzyme (ECE) D ETA Receptor (Vasoconstriction) C->D High Affinity (ET-1/ET-2) E ETB Receptor (Clearance / Vasodilation) C->E Equal Affinity (All Isoforms)

Endothelin processing pathway and receptor activation via the conserved C-terminal domain.

Comparative Performance Data: Pan-Endothelin vs. Isoform-Specific Antibodies

When designing an assay, the choice between a pan-endothelin ET(16-21) antibody and an isoform-specific antibody dictates the biological relevance of the data. Antibodies targeting the variable 8-16 amino acid loop region (e.g., monoclonal clone TR.ET.48.5) can successfully isolate ET-1 signals from ET-2 and ET-3 by exploiting the sequence divergence at positions 6 and 7[9].

Table 1: Quantitative Cross-Reactivity Profile of Endothelin Antibodies

Target PeptidePan-ET(16-21) Antibody Cross-Reactivity (%)Anti-ET-1 (8-16) Specific Antibody Cross-Reactivity (%)
Endothelin-1 (ET-1) 100%100%
Endothelin-2 (ET-2) 100%< 1%
Endothelin-3 (ET-3) 100%< 1%
Big Endothelin-1 < 1%Variable (Epitope dependent)

Self-Validating Protocol: Competitive ELISA for Cross-Reactivity

To objectively quantify the cross-reactivity of an ET(16-21) antibody, a self-validating competitive ELISA is the gold standard. Due to the small size of the 21-amino acid peptide, standard sandwich ELISAs often fail due to steric hindrance; thus, a competitive format is required.

ELISA_Logic S1 Solid Phase (Immobilized ET-1) S2 Sample Addition (Free ET + Ab) S1->S2 S3 Equilibration (Competitive Binding) S2->S3 S4 Wash Step (Remove Unbound Ab) S3->S4 S5 Detection (OD450 Measurement) S4->S5

Self-validating competitive ELISA workflow for quantifying antibody cross-reactivity.

Step-by-Step Methodology & Causality Analysis:

  • Solid Phase Preparation: Coat microtiter plates with 100 ng/well of synthetic ET-1 overnight at 4°C. Causality: This provides a fixed, limiting number of binding sites for the primary antibody, which is the foundational requirement for establishing a competitive equilibrium.

  • Surface Blocking: Incubate with 1% BSA in PBS for 2 hours at room temperature. Causality: BSA blocks unoccupied hydrophobic sites on the polystyrene plate, preventing non-specific adsorption of the primary antibody and eliminating false-positive background noise.

  • Competitive Incubation (The Core Reaction): Simultaneously add a fixed concentration of the ET(16-21) primary antibody and varying serial dilutions of free competitor peptide (ET-1, ET-2, or Big ET-1). Incubate for 2 hours. Causality: The free peptides in solution compete with the immobilized ET-1 for the antibody's Fab binding sites. High concentrations of free peptide will bind most of the antibody, which is subsequently washed away, resulting in an inversely proportional colorimetric signal.

  • Stringent Washing: Wash 4x with PBST (PBS + 0.05% Tween-20). Causality: Tween-20 disrupts weak, non-specific protein-protein interactions, ensuring that only antibodies specifically bound to the immobilized ET-1 remain in the well.

  • Detection & Validation: Add HRP-conjugated secondary antibody, followed by TMB substrate. Stop the reaction with 1M H₂SO₄ and measure OD at 450 nm. Self-Validation Logic: The assay must include Maximum Binding (B0) wells (containing no free peptide) to validate coating efficiency, and Non-Specific Binding (NSB) wells (containing no primary antibody) to validate blocking efficacy. Cross-reactivity is mathematically derived as: (IC50 of ET-1 / IC50 of Competitor) × 100.

Application Strategy for Drug Development

Selecting the correct antibody profile is paramount for experimental integrity:

  • Deploy ET(16-21) Antibodies When: Assessing the total mature endothelin load in tissue homogenates, or conducting receptor binding displacement assays where the total active peptide concentration (regardless of isoform) is the primary variable driving physiological responses[6][7].

  • Deploy Isoform-Specific Antibodies When: Profiling biomarkers in clinical plasma samples (e.g., for heart failure or pulmonary hypertension), where isolating the specific pathological upregulation of ET-1 from baseline ET-2/ET-3 levels is clinically relevant[2][4].

References

  • Characterisation of preproendothelin-1 derived peptides identifies Endothelin-Like Domain Peptide as a modulator of Endothelin-1. nih.gov. 4

  • Endothelin - PMC - NIH. nih.gov. 1

  • Endothelin 1 Monoclonal Antibody (TR.ET.48.5) | Invitrogen. thermofisher.com. 9

  • How do I know if the antibody will cross-react? | Proteintech Group. ptglab.com. 3

  • Endothelin (16-21)[121377-67-1] - Aapptec Peptides. peptide.com.5

  • Endothelin receptors | Introduction - IUPHAR/BPS Guide to PHARMACOLOGY. guidetopharmacology.org. 7

  • Endothelin: Types, Function & Related Conditions - Cleveland Clinic. clevelandclinic.org. 2

  • Understanding the molecular mechanism of endothelin ETA receptor selecting isopeptides endothelin-1 and -3. nih.gov. 8

  • Development of a Class A/B Hybrid GPCR System for the Proximity-Assisted Screening of GPCR Ligands. researchgate.net. 6

Sources

Comparative

Comparative Stability of Endothelin (16-21) in Human vs. Murine Plasma: A Pharmacokinetic Guide for Preclinical Development

Executive Summary Endothelin (16-21) (sequence: His-Leu-Asp-Ile-Ile-Trp, or HLDIIW) is the C-terminal hexapeptide fragment of Endothelin-1. It functions as a highly specific, endothelium-dependent agonist for the Endothe...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Endothelin (16-21) (sequence: His-Leu-Asp-Ile-Ile-Trp, or HLDIIW) is the C-terminal hexapeptide fragment of Endothelin-1. It functions as a highly specific, endothelium-dependent agonist for the Endothelin B (ETB) receptor, playing a crucial role in vasodilation and vascular homeostasis[1][2]. During preclinical drug development, translating peptide therapeutics from murine models to human clinical trials requires a rigorous understanding of plasma stability. Because peptides often exhibit drastically different pharmacokinetic (PK) profiles across species, understanding the comparative stability of ET(16-21) in human versus murine plasma is critical for accurate PK/PD modeling.

Structural and Enzymatic Context

The stability of ET(16-21) is dictated by its susceptibility to proteolytic cleavage and its interaction with plasma proteins.

  • Enzymatic Vulnerability: The C-terminal region of endothelins is highly susceptible to degradation by 3[3]. NEP specifically cleaves peptides at the amino side of hydrophobic residues, making the Ile-Ile-Trp tail of ET(16-21) a prime target.

  • Plasma Protein Binding: Endothelins exhibit an exceptionally high degree of 4[4]. While this binding can temporarily shield the peptide from rapid enzymatic degradation in circulation, it severely complicates in vitro extraction and quantification.

The "Translational Penalty": Human vs. Murine Plasma

As a Senior Application Scientist, one of the most common pitfalls I observe in preclinical development is the misinterpretation of murine stability data. Murine plasma possesses a significantly more aggressive proteolytic environment compared to human plasma, expressing 5[5]. Furthermore, mouse mast cell protease 4 (MCP-4) exhibits potent chymase-like activity that accelerates the cleavage of endothelin fragments[3].

This creates a "translational penalty." A linear hexapeptide like ET(16-21) will often show rapid clearance in mouse plasma but may survive significantly longer in human plasma. 6[6], meaning a peptide deemed "unstable" in a mouse model might actually possess a viable half-life for human clinical applications.

Comparative Data Summary
ParameterHuman PlasmaMurine (Mouse) PlasmaMechanistic Causality
Proteolytic Environment ModerateHighly AggressiveMurine plasma contains higher baseline levels of circulating peptidases[5].
Primary Cleavage Enzymes NEP, ECE-1NEP, Chymase, MCP-4Mouse mast cell protease 4 (MCP-4) exhibits high chymase-like activity, accelerating C-terminal cleavage[3].
Plasma Protein Binding >98% (Albumin)>95% (Albumin)High binding to serum albumin temporarily shields the peptide but necessitates acidic extraction[4].
Estimated Half-Life ( t1/2​ ) 30 – 60 minutes5 – 15 minutesLinear hexapeptides lacking structural modifications are rapidly cleared in murine models[6].

Self-Validating Experimental Protocol: LC-MS/MS Plasma Stability Assay

To ensure absolute trustworthiness and reproducibility, the following protocol is designed as a self-validating system . It includes mechanistic safeguards to prevent artificial stabilization artifacts and verify plasma viability.

Step 1: Matrix Preparation & Control Selection

  • Action: Pool human and murine plasma collected with Lithium Heparin .

  • Causality: Do not use K2EDTA. EDTA is a strong chelating agent that strips zinc and calcium from metalloproteases like Neutral Endopeptidase (NEP). Using EDTA artificially inhibits NEP, yielding falsely prolonged peptide half-lives that will not translate in vivo[3][6].

Step 2: Spiking and Pre-Incubation

  • Action: Pre-warm plasma to 37°C for 10 minutes. Spike ET(16-21) to a final concentration of 1 µM. In a parallel control tube, spike a known unstable reference peptide (e.g., native Bradykinin).

  • Causality: The parallel unstable control validates the enzymatic viability of the plasma batch. If the control peptide does not degrade rapidly, the plasma batch has lost its enzymatic activity (e.g., due to improper freeze-thaw cycles), and the assay must be invalidated.

Step 3: Time-Course Sampling

  • Action: Extract 50 µL aliquots at predefined intervals (t = 0, 15, 30, 60, 120, and 240 minutes).

Step 4: Acidic Quenching & Extraction

  • Action: Immediately transfer each 50 µL aliquot into a tube containing 150 µL of ice-cold Acetonitrile (ACN) supplemented with 1% Trifluoroacetic acid (TFA) and a heavy-isotope internal standard (IS).

  • Causality: Because Endothelins exhibit >98% binding affinity to serum albumin[4], standard ACN precipitation is insufficient to release tightly bound peptides, leading to poor analytical recovery. The addition of 1% TFA disrupts these peptide-protein interactions, ensuring total peptide extraction while instantly denaturing all proteases to halt degradation.

Step 5: Centrifugation & Analysis

  • Action: Centrifuge at 14,000 x g for 10 minutes at 4°C. Transfer the supernatant for LC-MS/MS analysis using Multiple Reaction Monitoring (MRM) specific to the HLDIIW sequence.

Experimental Workflow Visualization

G N1 Plasma Selection (Heparinized) N2 Peptide Spiking (ET 16-21 + Controls) N1->N2 N3 Incubation (37°C) Time-Course N2->N3 N4 Acidic Quenching (ACN + 1% TFA) N3->N4 t=0, 15, 30, 60, 120m N5 Centrifugation (14,000 x g) N4->N5 N6 LC-MS/MS Quantification N5->N6

Standardized LC-MS/MS workflow for evaluating ET(16-21) plasma stability.

References

  • [1] IRL 1620, Succinyl-[Glu9,Ala11,15]-Endothelin-1(8-21), A Highly Specific Agonist of the ETB Receptor. researchgate.net. 1

  • [5] Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. nih.gov. 5

  • [6] Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. plos.org. 6

  • [3] Endothelin - PMC - NIH. nih.gov. 3

  • [2] IRL 1620, Succinyl-[Glu9,Ala11,15]-Endothelin-1(8-21), A Highly Specific Agonist of the ETB Receptor. researchgate.net. 2

  • [4] Endothelins and endothelin receptor antagonists: binding to plasma proteins. nih.gov. 4

Sources

Safety & Regulatory Compliance

Safety

Endothelin (16-21) proper disposal procedures

Title: Endothelin (16-21) Safe Handling & Disposal Protocol: A Comprehensive Guide for Laboratories Introduction Endothelin (16-21) is a synthetic hexapeptide fragment derived from the potent endogenous vasoconstrictor E...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Title: Endothelin (16-21) Safe Handling & Disposal Protocol: A Comprehensive Guide for Laboratories

Introduction Endothelin (16-21) is a synthetic hexapeptide fragment derived from the potent endogenous vasoconstrictor Endothelin-1. For researchers, scientists, and drug development professionals, the responsible management and disposal of synthetic peptides like Endothelin (16-21) are paramount to maintaining a safe research environment[1]. Although it is a truncated sequence, Endothelin (16-21) retains potent biological activity as a full agonist at ET-B receptors[2]. Consequently, it must be handled and disposed of with strict adherence to chemical safety protocols to prevent environmental contamination and unintended physiological exposure.

Chemical Identity & Properties To properly manage waste, one must first understand the physical and chemical properties of the substance.

PropertySpecification
Chemical Name Endothelin (16-21)
Sequence His-Leu-Asp-Ile-Ile-Trp[3]
CAS Number 121377-67-1[2]
Molecular Formula C39H57N9O9[4]
Molecular Weight 795.94 g/mol [4]
Form Lyophilized powder (typically)[3]
Pharmacology Full agonist at ET-B receptors; inactive/weak at ET-A receptors[2]

Risk Assessment & Safety Profiling Expertise & Experience:[5]. While they are generally considered non-flammable and non-explosive, their potential biological activity and unknown long-term environmental effects necessitate their treatment as hazardous chemical waste[5]. Because Endothelin (16-21) specifically targets ET-B receptors—which are integral to vascular endothelial function and the clearance of endothelin-1—accidental systemic exposure could theoretically induce localized vasodilation or alter vascular homeostasis.

Trustworthiness: The protocols below form a self-validating system: by isolating the peptide at the source, neutralizing the immediate environment during a spill, and utilizing high-temperature incineration for final destruction, the risk of biological contamination is reduced to zero.

Step-by-Step Disposal Protocol The following procedure outlines the recommended steps for the safe disposal of Endothelin (16-21) in a laboratory setting.

Step 1: Personal Protective Equipment (PPE) Before handling any chemical waste, ensure the following PPE is worn:

  • Eye Protection: [6].

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile or latex)[6].

  • Body Protection: A standard laboratory coat that is resistant to chemicals[6].

  • Respiratory Protection: In cases of potential dust generation from the lyophilized solid peptide, a dust mask or respirator is advised to prevent inhalation[5].

Step 2: Waste Collection and Segregation

  • Solid Waste: Collect unused or expired solid Endothelin (16-21), along with contaminated vials, pipette tips, and gloves, in a clearly designated, puncture-resistant chemical waste container[5].

  • Liquid Waste: Solutions containing reconstituted Endothelin (16-21) must be collected in a separate, sealed, and chemically compatible liquid waste jug[5]. Do not mix peptide solutions with incompatible waste streams.

Step 3: Labeling and Storage

  • All waste containers must be clearly and accurately labeled with the full chemical name ("Hazardous Waste: Endothelin (16-21)") and any known hazard information[5]. *, typically in a cool, dry place away from light and heat[6]. Store the sealed waste containers in a designated, secure secondary containment area until they can be collected[5].

Step 4: Arranging for Final Disposal

  • Contact your institution's Environmental Health and Safety (EHS) department or chemical safety officer to arrange for pickup[5].

  • The standard and most secure method for final disposal of biologically active synthetic peptides is high-temperature incineration by a licensed hazardous waste management facility.

Spill Response Workflow In the event of an accidental release, immediate containment is required to prevent aerosolization or surface contamination.

  • Solid Spill: Carefully sweep the lyophilized material using a specialized brush and dustpan to avoid creating dust. Place the swept material into a designated chemical waste container[5].

  • Liquid Spill: Wear chemical-resistant gloves..

Disposal Workflow Diagram

G Start Endothelin (16-21) Waste Generated Type Determine Waste State Start->Type Solid Solid Waste (Lyophilized Powder, Vials, Tips) Type->Solid Dry Liquid Liquid Waste (Reconstituted Solutions, Buffers) Type->Liquid Wet SolidCollect Collect in leak-proof, puncture-resistant container Solid->SolidCollect LiquidCollect Collect in chemically compatible, sealed liquid waste jug Liquid->LiquidCollect Label Label as 'Hazardous Chemical Waste: Endothelin (16-21)' SolidCollect->Label LiquidCollect->Label Storage Store in designated Secondary Containment Area Label->Storage EHS Contact EHS for Pickup Storage->EHS Incineration Final Disposal: High-Temperature Incineration EHS->Incineration

Endothelin (16-21) Laboratory Waste Segregation and Disposal Workflow

References

  • Title: Endothelin (16-21) (E-PP-1096) Source: Elabscience URL: [Link]

  • Title: Are there any safety concerns when handling peptide substrates? Source: Biorunstar URL: [Link]

© Copyright 2026 BenchChem. All Rights Reserved.